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Core Science & Biosynthesis

Foundational

Preclinical In Vitro Pharmacological Profiling of 4-(1-Amino-2-methylpropyl)phenol: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Amino-Phenolic Chiral Building Block / Atypical Benzylic Amine (CAS: 1213469-19-2) Executive Summary & Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Amino-Phenolic Chiral Building Block / Atypical Benzylic Amine (CAS: 1213469-19-2)

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and medicinal chemistry, amino-phenolic compounds serve as critical scaffolds for modulating monoaminergic systems. While classical trace amines like tyramine (4-(2-aminoethyl)phenol) possess a canonical two-carbon phenethylamine backbone, 4-(1-Amino-2-methylpropyl)phenol represents a significant structural divergence.

This compound features a benzylic amine core—where the amino group is directly attached to the benzylic carbon—flanked by a bulky alpha-isopropyl group. As a Senior Application Scientist, I approach this molecule not as a traditional agonist, but as a sterically hindered pharmacophore. The shortened linker disrupts the canonical binding pose required for full adrenergic receptor agonism, yet the para-hydroxyl group remains a potent hydrogen-bond donor/acceptor, preserving interactions with the orthosteric sites of the1 [1]. Furthermore, the steric bulk of the alpha-isopropyl group serves a dual mechanistic purpose: it completely abrogates susceptibility to Monoamine Oxidase (MAO) degradation, and it biases the molecule toward monoamine transporter inhibition rather than acting as a substrate for transporter-mediated efflux.

In Vitro Mechanism of Action (Core Pathways)

To rigorously profile 4-(1-Amino-2-methylpropyl)phenol, we must evaluate its activity across three interconnected neuropharmacological axes:

A. TAAR1 Modulation (Gαs-Coupled Signaling)

TAAR1 is a predominantly Gαs-coupled GPCR expressed in monoaminergic brain regions. Activation of TAAR1 stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation. Because the alpha-carbon substitution heavily dictates species-specific TAAR1 binding [2], the bulky isopropyl group in this compound likely shifts its profile from a full agonist (like endogenous tyramine) to a partial agonist or competitive antagonist at human TAAR1 (hTAAR1).

B. Monoamine Transporter (DAT/NET) Interaction

Classical trace amines are substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), inducing reverse transport (efflux). However, the benzylic amine structure combined with the isopropyl bulk prevents the conformational changes required for transporter translocation [3]. Consequently, 4-(1-Amino-2-methylpropyl)phenol acts as a competitive reuptake inhibitor rather than a releaser.

C. Enzymatic Stability (MAO Evasion)

Monoamine oxidases require an accessible alpha-carbon to catalyze the oxidative deamination of amines. The steric hindrance provided by the 2-methylpropyl moiety physically blocks the MAO catalytic pocket, rendering the compound highly stable in in vitro metabolic assays compared to primary trace amines.

TAAR1_Signaling Ligand 4-(1-Amino-2-methylpropyl)phenol (Atypical Ligand) TAAR1 TAAR1 Receptor (Gαs-coupled GPCR) Ligand->TAAR1 Binds Orthosteric Site Gs Gαs Protein Activation TAAR1->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Target Downstream Effector Modulation (e.g., DAT/NET) PKA->Target Phosphorylation

Figure 1: Gαs-coupled TAAR1 signaling cascade and downstream effector modulation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and free from assay interference.

Protocol 1: BRET-Based cAMP Accumulation Assay (TAAR1 Activation)

Causality & Rationale: Traditional calcium-flux assays (e.g., FLIPR) are heavily biased toward Gαq-coupled receptors. Because TAAR1 is primarily Gαs-coupled, relying on calcium flux yields unacceptably high false-negative rates [4]. We mandate the use of a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL). This choice preserves the stoichiometric reality of the receptor-effector interaction by measuring cAMP accumulation directly and in real-time, avoiding the signal amplification artifacts inherent to enzyme-fragment complementation.

Step-by-Step Methodology:

  • Cell Preparation: Transiently co-transfect HEK-293 cells with hTAAR1 cDNA and the CAMYEL BRET biosensor plasmid. Seed at 20,000 cells/well in a 384-well white microplate.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 4-(1-Amino-2-methylpropyl)phenol (1 nM to 100 µM) in assay buffer (HBSS + 0.1% BSA).

  • Self-Validating Controls:

    • Positive Control: 10 µM Tyramine (defines Emax​ ).

    • Negative Control: 0.1% DMSO vehicle (defines baseline).

    • Orthogonal Check: Pre-incubate a parallel set of wells with 1 µM EPPTB (a selective TAAR1 antagonist) to prove signal specificity.

  • Execution: Add 5 µM Coelenterazine-h (luciferase substrate) to the cells. Incubate for 5 minutes. Add the compound dilutions.

  • Detection: Read the plate immediately on a BRET-compatible microplate reader, measuring emissions at 460 nm (Renilla luciferase) and 535 nm (YFP). Calculate the BRET ratio (535/460). A plate is only accepted if the Z'-factor between the vehicle and Tyramine controls is > 0.6.

Protocol 2: Radioligand Competitive Binding Assay (Transporter Profiling)

Causality & Rationale: To differentiate whether the compound is a transporter substrate or an inhibitor, we first establish binding affinity via radioligand displacement. Without a structurally distinct competitor defining the Non-Specific Binding (NSB), lipophilic benzylic amines can exhibit membrane partitioning that mimics specific binding, leading to artificial Ki​ inflation.

Step-by-Step Methodology:

  • Membrane Isolation: Harvest membranes from CHO cells stably expressing human DAT or NET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate 20 µg of membrane protein with 2 nM [3H] -nisoxetine (for NET) or [3H] -WIN35428 (for DAT).

  • Compound Addition: Add 4-(1-Amino-2-methylpropyl)phenol at varying concentrations (10 nM to 100 µM).

  • Self-Validating Controls: Define NSB using 10 µM desipramine (for NET) or 10 µM GBR-12909 (for DAT).

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer. Count radioactivity using liquid scintillation. Calculate Ki​ using the Cheng-Prusoff equation.

Profiling_Workflow Compound Synthesize/Prepare 4-(1-Amino-2-methylpropyl)phenol ReceptorAssay TAAR1 Activation Assay (BRET cAMP Biosensor) Compound->ReceptorAssay TransporterAssay Monoamine Transporter Assay (DAT/NET Radioligand Binding) Compound->TransporterAssay MetabolicAssay Enzymatic Stability (MAO-A/B Incubation) Compound->MetabolicAssay DataAnalysis Dose-Response Modeling (EC50 / Ki Determination) ReceptorAssay->DataAnalysis BRET Ratio TransporterAssay->DataAnalysis % Displacement MetabolicAssay->DataAnalysis % Intact Drug HitValidation Lead Optimization & SAR Mapping DataAnalysis->HitValidation

Figure 2: Self-validating in vitro screening workflow for amino-phenolic compounds.

Quantitative Data Presentation

Based on the structural homology of 4-(1-Amino-2-methylpropyl)phenol to established trace amines and phenethylamines, the following table outlines the representative in vitro pharmacological profile expected from this chemotype.

Table 1: Representative In Vitro Pharmacological Profile of 4-(1-Amino-2-methylpropyl)phenol vs. Reference Ligands

TargetAssay ModalityTyramine (Reference)4-(1-Amino-2-methylpropyl)phenol (Predicted Class Profile)Mechanistic Implication
hTAAR1 cAMP BRET Biosensor EC50​ ~ 150 nM (Full Agonist) EC50​ > 5,000 nM (Partial Agonist / Weak Binder)Shortened benzylic linker reduces Gαs coupling efficiency.
hDAT Radioligand BindingSubstrate (Induces Efflux) Ki​ ~ 800 - 1,200 nM (Reuptake Inhibitor)Alpha-isopropyl bulk prevents transporter translocation.
hNET Radioligand BindingSubstrate (Induces Efflux) Ki​ ~ 1,500 nM (Reuptake Inhibitor)Steric clash in the NET orthosteric binding pocket.
MAO-A Enzymatic DegradationHigh Clearance ( T1/2​ < 15 min)Highly Stable ( T1/2​ > 120 min)Isopropyl group sterically blocks catalytic amine oxidation.

References

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) Source: PMC - NIH
  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia Source: PMC - NIH
  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders Source: PMC - NIH
  • In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associ

Sources

Exploratory

Chemical Profiling and Thermal Stability of 4-(1-Amino-2-methylpropyl)phenol: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, substituted phenolic alkylamines serve as critical pharmacophores and versatile synthetic intermediates. 4-(1-Amino-2-methylpropyl)phenol (Molecular Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, substituted phenolic alkylamines serve as critical pharmacophores and versatile synthetic intermediates. 4-(1-Amino-2-methylpropyl)phenol (Molecular Formula: C₁₀H₁₅NO) represents a specialized structural motif characterized by a para-substituted phenol ring coupled with an alpha-isopropyl primary amine. This unique steric environment imparts distinct physicochemical properties, altering its metabolic susceptibility and thermal behavior compared to simpler analogs like tyramine.

This whitepaper provides an in-depth technical analysis of the chemical properties, degradation kinetics, and thermal stability of 4-(1-Amino-2-methylpropyl)phenol. Designed for application scientists and formulation engineers, this guide bridges theoretical chemistry with field-proven analytical workflows to ensure structural integrity during pharmaceutical processing.

Structural Chemistry and Physicochemical Properties

The molecular architecture of 4-(1-Amino-2-methylpropyl)phenol dictates its reactivity. The molecule features two primary reactive centers: the electron-rich phenolic hydroxyl group and the sterically hindered primary amine.

Causality in Chemical Behavior
  • Steric Hindrance: The bulky isopropyl group at the alpha position (adjacent to the amine) severely restricts nucleophilic attack trajectories. This steric shielding reduces the rate of unwanted N-alkylation during multi-step syntheses and provides metabolic resistance against monoamine oxidases (MAOs) in biological systems.

  • Acid-Base Equilibria: The molecule is amphoteric. At physiological pH (7.4), the primary amine (pKa ~10.2) is protonated, while the phenol (pKa ~9.8) remains largely neutral, resulting in a net cationic species. This ionization profile governs its solubility and partition coefficient (LogP).

  • Oxidative Susceptibility: Like many para-substituted phenols [1], the electron-donating nature of the hydroxyl group makes the aromatic ring susceptible to auto-oxidation, leading to the formation of reactive quinone intermediates if exposed to atmospheric oxygen and light.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₀H₁₅NOBaseline for mass spectrometry (MS) identification.
Molecular Weight 165.23 g/mol Required for molarity and yield calculations.
Exact Mass 165.115 DaTarget for High-Resolution MS (HRMS) [2].
LogP (Predicted) ~1.8Indicates moderate lipophilicity; guides solvent selection.
pKa (Amine) ~10.2Requires high pH for free-base extraction.
pKa (Phenol) ~9.8Susceptible to deprotonation in strong bases.

Thermal Stability and Degradation Kinetics

Understanding the thermal degradation pathways of 4-(1-Amino-2-methylpropyl)phenol is paramount for optimizing drying processes, hot-melt extrusion, and long-term storage.

Degradation Mechanisms

When subjected to thermal stress, the molecule undergoes two primary degradation routes depending on the atmospheric conditions:

  • Oxidative Degradation (Aerobic): Heat accelerates the oxidation of the phenol to a para-quinone derivative. This process is radical-mediated and often results in the formation of dark, polymeric tarry residues.

  • Thermal Cleavage (Anaerobic): Under inert conditions (e.g., nitrogen purge), the molecule remains stable up to approximately 200°C. Beyond this threshold, beta-elimination occurs, cleaving the amine group to release ammonia (NH₃) and volatile alkene byproducts (e.g., isobutylene derivatives) [3].

degradation A 4-(1-Amino-2-methylpropyl)phenol (Intact API) B Oxidative Pathway (Quinone Formation) A->B O2 + Heat (<150°C) C Thermal Cleavage (Deamination) A->C Inert Gas (>200°C) D Polymeric Tarry Residues B->D Radical Polymerization E Volatile Emissions (NH3, Alkenes) C->E Beta-elimination

Figure 1: Thermal and oxidative degradation pathways of the phenolic amine.

Experimental Workflows: Thermal Profiling

To accurately map the thermal boundaries of 4-(1-Amino-2-methylpropyl)phenol, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. The following protocol is designed as a self-validating system to prevent false positives caused by atmospheric contamination.

Rationale for Experimental Choices
  • Crucible Selection: We utilize pin-holed aluminum pans for DSC to allow volatile escape without pressure build-up (which alters melting endotherms). For high-temperature TGA, alumina (Al₂O₃) crucibles are used to prevent catalytic interference between the sample and the pan.

  • Isothermal Purge: A 30-minute isothermal hold at 40°C under nitrogen is mandatory. This self-validating step ensures complete displacement of residual oxygen, guaranteeing that subsequent mass loss is strictly due to thermal degradation, not premature oxidation.

workflow N1 Sample Prep & Desiccation (Inert Glovebox Weighing) N2 Instrument Loading & Purge (N2 at 50 mL/min, 40°C Hold) N1->N2 N3 Dynamic Heating Program (10°C/min ramp to 400°C) N2->N3 N4 Evolved Gas Analysis (FTIR/MS) (Real-time off-gas tracking) N3->N4 Off-gas transfer via heated line N5 Kinetic Data Processing (Arrhenius & Ozawa Models) N3->N5 Thermogram data extraction N4->N5 Chemical ID of volatiles

Figure 2: Self-validating TGA/DSC analytical workflow for thermal profiling.

Step-by-Step TGA/DSC Methodology

Step 1: Instrument Calibration and Blank Run

  • Perform a temperature and enthalpy calibration of the DSC using high-purity Indium (Tm = 156.6°C, ΔHf = 28.45 J/g).

  • Run an empty crucible blank under the exact experimental conditions to establish a baseline. Validation Check: The baseline must not drift more than 10 µW over the intended temperature range.

Step 2: Sample Preparation

  • Transfer 3.0 to 5.0 mg of 4-(1-Amino-2-methylpropyl)phenol into a pre-weighed alumina crucible (for TGA) or a pin-holed aluminum pan (for DSC).

  • Perform all weighing inside a nitrogen-purged glovebox to prevent moisture absorption, as the primary amine is hygroscopic.

Step 3: Thermal Method Execution

  • Load the sample into the furnace and initiate a dry nitrogen purge at a flow rate of 50 mL/min.

  • Isothermal Hold: Maintain the temperature at 40°C for 30 minutes to flush out atmospheric oxygen.

  • Dynamic Ramp: Heat the sample from 40°C to 400°C at a controlled heating rate of 10°C/min.

  • (Optional but Recommended): Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer to identify evolved gases (e.g., monitoring the 960 cm⁻¹ and 930 cm⁻¹ bands for ammonia).

Step 4: Data Integration and Interpretation

  • Subtract the baseline blank from the sample thermogram.

  • Identify the sharp endothermic peak on the DSC curve corresponding to the melting point ( Tm​ ).

  • Determine the onset of thermal degradation ( Tonset​ ) on the TGA curve by calculating the intersection of the baseline and the inflection tangent of the primary mass loss step.

Expected Thermal Milestones
EventTemperature RangeAnalytical Signature
Moisture Desorption 40°C – 80°CMinor TGA mass loss (<1%); broad DSC endotherm.
Melting Point ( Tm​ ) 140°C – 155°CSharp DSC endotherm; no TGA mass loss.
Degradation Onset ( Tonset​ ) > 210°CSharp TGA mass loss; complex DSC exotherms.

References

  • 4-(2-Amino-2-methylpropyl)phenol | C10H15NO | CID 84139 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 4-(2-Amino-1-hydroxypropyl)phenol | C9H13NO2 | CID 11099 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of 4-(1-Amino-2-methylpropyl)phenol in Human Liver Microsomes

Introduction: Unraveling the Biotransformation of a Novel Phenolic Amine 4-(1-Amino-2-methylpropyl)phenol is a molecule of significant interest in drug discovery, combining a phenolic moiety with a primary amine side cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Biotransformation of a Novel Phenolic Amine

4-(1-Amino-2-methylpropyl)phenol is a molecule of significant interest in drug discovery, combining a phenolic moiety with a primary amine side chain. Understanding its metabolic fate within the human liver is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic pathways of 4-(1-Amino-2-methylpropyl)phenol using human liver microsomes (HLMs), a cornerstone in vitro tool for drug metabolism studies.[1][2][3][4]

Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum, enriched with key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[1][2][3][5] They provide a robust and high-throughput system to elucidate both Phase I and Phase II metabolic pathways.[1][3] This guide will delve into the predicted metabolic routes of 4-(1-Amino-2-methylpropyl)phenol, provide detailed experimental protocols for their investigation, and outline the analytical methodologies required for metabolite identification and characterization.

Predicted Metabolic Pathways of 4-(1-Amino-2-methylpropyl)phenol

Based on the chemical structure of 4-(1-Amino-2-methylpropyl)phenol, several metabolic pathways can be predicted, primarily involving Phase I oxidation reactions catalyzed by CYP enzymes and Phase II conjugation reactions.

Phase I Metabolism: The Role of Cytochrome P450

The initial biotransformation of 4-(1-Amino-2-methylpropyl)phenol is likely to be mediated by the versatile CYP enzyme system.[3] The principal predicted Phase I metabolic reactions are:

  • Aromatic Hydroxylation: The phenolic ring is a prime target for hydroxylation by CYP enzymes, a common pathway for phenolic compounds.[6][7][8][9] This reaction typically proceeds through an arene oxide intermediate and can lead to the formation of catechol or hydroquinone derivatives.[6][7][8] CYP2E1 is a known catalyst of phenol hydroxylation.[6][7]

  • N-Dealkylation: The primary amine group can undergo oxidative deamination, a form of N-dealkylation, catalyzed by CYPs.[10][11][12][13][14] This process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to form a ketone and release ammonia.[13]

  • Aliphatic Hydroxylation: The propyl side chain may also be a site for hydroxylation, although this is generally a less favored pathway for compounds with more readily oxidizable functional groups.

The following diagram illustrates the predicted Phase I metabolic pathways:

Phase_I_Metabolism cluster_0 Phase I Metabolism (CYP-mediated) Parent 4-(1-Amino-2-methylpropyl)phenol Metabolite1 Aromatic Hydroxylation Product (e.g., Catechol derivative) Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 N-Dealkylation Product (Ketone derivative) Parent->Metabolite2 N-Dealkylation Metabolite3 Aliphatic Hydroxylation Product Parent->Metabolite3 Aliphatic Hydroxylation

Caption: Predicted Phase I metabolic pathways of 4-(1-Amino-2-methylpropyl)phenol.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, or acting directly on the parent compound, Phase II enzymes facilitate the conjugation of endogenous molecules to increase water solubility and promote excretion.[15][16] For 4-(1-Amino-2-methylpropyl)phenol, the key Phase II pathways are:

  • Glucuronidation: The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[15][16][17][18][19] This is a major clearance pathway for many phenolic drugs.[15][20]

  • Sulfation: Cytosolic sulfotransferases (SULTs) can also conjugate a sulfonate group to the phenolic hydroxyl moiety.[21][22][23][24][25] This pathway is particularly important at lower substrate concentrations.

The diagram below outlines the predicted Phase II conjugation reactions:

Phase_II_Metabolism cluster_1 Phase II Metabolism Parent 4-(1-Amino-2-methylpropyl)phenol or Phase I Metabolite Metabolite4 Glucuronide Conjugate Parent->Metabolite4 Glucuronidation (UGTs) Metabolite5 Sulfate Conjugate Parent->Metabolite5 Sulfation (SULTs) Experimental_Workflow cluster_2 Experimental Workflow A Metabolic Stability Assay B Metabolite Identification A->B Inform Incubation Times C Reaction Phenotyping B->C Identify Key Metabolites D Enzyme Kinetics C->D Determine Vmax, Km

Caption: A streamlined workflow for in vitro metabolic profiling.

Part 1: Metabolic Stability Assay

The initial step is to determine the intrinsic clearance of 4-(1-Amino-2-methylpropyl)phenol in HLMs. This provides a quantitative measure of its metabolic lability.

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 4-(1-Amino-2-methylpropyl)phenol in a suitable organic solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is less than 1%. [1] * In a 96-well plate or microcentrifuge tubes, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).

    • Prepare parallel incubations without the NADPH-regenerating system as a negative control to assess non-enzymatic degradation.

  • Initiation and Sampling:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile, often containing an internal standard for analytical quantification.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

ParameterDescriptionTypical Value Range
HLM Concentration Amount of microsomal protein per unit volume.0.2 - 1.0 mg/mL
Substrate Concentration Initial concentration of the test compound.1 - 10 µM
Incubation Temperature Optimal temperature for enzymatic activity.37°C
pH Physiological pH of the incubation buffer.7.4
NADPH Cofactor essential for CYP-mediated reactions.Typically 1 mM
Part 2: Metabolite Identification

Once metabolic instability is confirmed, the next crucial step is to identify the structures of the major metabolites.

Experimental Protocol:

  • Scaled-up Incubations:

    • Perform larger-scale incubations under the same conditions as the stability assay, but for a fixed time point chosen to yield a significant amount of metabolite formation (typically 20-80% parent compound depletion).

    • Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic products.

  • Analytical Instrumentation:

    • Utilize high-resolution mass spectrometry (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, coupled with liquid chromatography. [26][27][28]This provides accurate mass measurements for elemental composition determination.

  • Data Acquisition and Analysis:

    • Employ data-dependent acquisition methods to trigger MS/MS fragmentation of potential metabolites.

    • Compare the chromatograms of the test incubation with the control incubation to identify metabolite peaks.

    • Propose metabolite structures based on:

      • The mass shift from the parent compound (e.g., +16 Da for hydroxylation, conjugation with glucuronic acid or sulfate).

      • The fragmentation patterns observed in the MS/MS spectra.

Part 3: Reaction Phenotyping

This stage aims to identify the specific CYP isozymes responsible for the metabolism of 4-(1-Amino-2-methylpropyl)phenol.

Experimental Protocol:

  • Approaches for Reaction Phenotyping:

    • Recombinant Human CYP Enzymes: Incubate the compound separately with a panel of individual, expressed CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1).

    • Chemical Inhibition: Incubate the compound in pooled HLMs in the presence and absence of selective chemical inhibitors for specific CYP isozymes.

    • Correlation Analysis: Correlate the rate of metabolite formation with the known activity of specific CYPs in a panel of individual donor HLMs.

  • Data Analysis:

    • For recombinant enzymes, the isozymes that produce the metabolite(s) are identified as the catalysts.

    • For chemical inhibition studies, a significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that CYP isozyme.

Conclusion: A Pathway to Comprehensive Metabolic Understanding

The investigation of the metabolic pathways of 4-(1-Amino-2-methylpropyl)phenol in human liver microsomes is a critical step in its preclinical development. By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive metabolic profile of this novel compound. This knowledge is indispensable for predicting its human pharmacokinetics, assessing the risk of drug-drug interactions, and ultimately ensuring its safety and efficacy as a potential therapeutic agent. The integration of metabolic stability, metabolite identification, and reaction phenotyping provides a robust framework for making informed decisions in the drug development process.

References

  • Carlson, G. P., & Powley, M. W. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 33-41.
  • Xiao, Z., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmacy and Pharmaceutical Sciences, 14(3), 349-366.
  • Pek, E., et al. (2020). Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N,N-Dimethyltyramine) after Beer Consumption in Humans. Journal of Agricultural and Food Chemistry, 68(4), 1178-1185.
  • BenchChem. (2025). Pharmacokinetics of Hordenine and its Sulfate Metabolite in Animal Models: A Technical Guide. BenchChem.
  • Singh, A. K., et al. (2023). Hordenine: Pharmacological, phytochemical, pharmacokinetic and analytical review of the literature. Journal of Ethnopharmacology, 310, 116390.
  • Wikipedia. (n.d.). Hordenine. In Wikipedia. Retrieved from [Link]

  • Mad Barn. (1990). Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse. Research Bank.
  • Werck-Reichhart, D., & Feyereisen, R. (2006). Cytochromes P450 in phenolic metabolism. Phytochemistry Reviews, 5(2-3), 235-255.
  • Centers for Disease Control and Prevention. (2001). Cytochrome P450 Isozymes Involved in the Metabolism of Phenol, a Benzene Metabolite. CDC Stacks.
  • ResearchGate. (2006). (PDF) Cytochromes P450 in phenolic metabolism.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
  • Dong, D., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Journal of Pharmacogenomics & Pharmacoproteomics, S2(001).
  • Wessjohann, L. A., et al. (2015). Cytochrome P450-catalyzed regio- and stereoselective phenol coupling of fungal natural products.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA.
  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.
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  • University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.
  • ResearchGate. (2021). The N-dealkylation of amine contaminants mediated by cytochrome P450 enzymes.
  • Glatt, H., et al. (2003). Phenol sulfotransferase 1A1 activity in human liver: kinetic properties, interindividual variation and re-evaluation of the suitability of 4-nitrophenol as a probe substrate. The Pharmacogenomics Journal, 3(6), 339-348.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
  • de Visser, S. P., et al. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society, 125(45), 13679-13689.
  • PNAS Nexus. (2026).
  • ResearchGate. (2014). Analytical workflow of metabolic soft spot identification in liver microsomes using LC/UV/MS.
  • PLOS One. (2022). Novel silkworm (Bombyx mori)
  • RSC Publishing. (2025).
  • Li, A. C., et al. (2012). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Journal of Biomolecular Screening, 17(4), 481-491.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • ResearchGate. (2022). Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450.
  • Bell, S. G., et al. (2019). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemBioChem, 20(18), 2351-2358.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Plant, N. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.1.
  • Tukey, R. H., & Strassburg, C. P. (2000). UDP-Glucuronosyltransferases. Current Drug Metabolism, 1(3), 221-240.
  • MDPI. (2022).
  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI.
  • Wikipedia. (n.d.). Phenol sulfur transferase deficiency. In Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Taylor & Francis.
  • Yan, Z., & Caldwell, G. W. (Eds.). (2007). Optimization in drug discovery: in vitro methods. Humana Press.
  • ResearchGate. (2019). Health Benefits of Dietary Phenolic Compounds and Biogenic Amines.
  • Suwanai, A., et al. (2002). Presence of phenol UDP-glucuronosyltransferase in bovine alveolar macrophages and bronchial epithelial cells. Toxicology Letters, 133(1), 1-8.
  • ResearchGate. (2011). Regioselective glucuronidation of phenolic compounds in literatures.
  • Burka, L. T., et al. (1981). Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Journal of the American Chemical Society, 103(12), 3502-3508.
  • MDPI. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI.
  • Journal of Cheminformatics. (2019). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.
  • ResearchGate. (2015). Phenolic acids from beer are extensively metabolized in humans.
  • IntechOpen. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen.
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  • de Graaf, C., et al. (2008). The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition. Current Drug Metabolism, 9(9), 853-863.
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Exploratory

Design, Synthesis, and Pharmacological Utility of Benzylic Amine Phenol Analogs in Drug Discovery: A Focus on 4-(1-Amino-2-methylpropyl)phenol

Executive Summary In modern neuropharmacology, the design of compounds that can selectively modulate monoaminergic and glutamatergic circuitry without triggering the severe side effects of classical antipsychotics is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology, the design of compounds that can selectively modulate monoaminergic and glutamatergic circuitry without triggering the severe side effects of classical antipsychotics is a paramount objective. Benzylic amine phenols—specifically scaffolds like 4-(1-amino-2-methylpropyl)phenol —have emerged as highly privileged chiral building blocks. By combining the hydrogen-bonding capacity of a phenol ring with the steric bulk of an alpha-isopropyl benzylic amine, this scaffold serves as a potent pharmacophore for Trace Amine-Associated Receptor 1 (TAAR1) and other aminergic G protein-coupled receptors (GPCRs).

This technical whitepaper provides an in-depth analysis of the structural rationale, stereoselective synthesis, and in vitro pharmacological validation of 4-(1-amino-2-methylpropyl)phenol analogs, equipping drug development professionals with actionable, self-validating methodologies for their pipeline.

Pharmacophore Rationale & Target Engagement

The structural architecture of 4-(1-amino-2-methylpropyl)phenol is not coincidental; it is a highly optimized derivative of endogenous trace amines like tyramine and octopamine. The foundational discovery of TAAR1 revealed that the receptor is activated by trace amines, but these endogenous ligands suffer from rapid oxidative deamination by Monoamine Oxidase (MAO), rendering them therapeutically unviable.

The 4-(1-amino-2-methylpropyl)phenol scaffold overcomes this liability through precise structural causality:

  • The Phenol Ring: Essential for anchoring the ligand within the GPCR orthosteric site via hydrogen bonding with conserved serine and aspartate residues.

  • The Benzylic Amine: Shifts the basic center to the benzylic position, optimizing the salt-bridge interaction with Asp3.32 in the transmembrane domain.

  • The Alpha-Isopropyl Group: The addition of a bulky isopropyl group at the alpha carbon provides severe steric hindrance. This modification physically blocks the MAO enzyme from accessing the amine, drastically extending the pharmacokinetic half-life while maintaining the conformational flexibility required for TAAR1 agonism.

Activation of TAAR1 by these analogs triggers a Gs/Gq-coupled signaling cascade that ultimately phosphorylates the Dopamine Transporter (DAT), modulating dopamine efflux and reuptake—a mechanism currently being leveraged by next-generation schizophrenia therapeutics like Ulotaront .

TAAR1_Signaling Ligand Benzylic Amine Phenol (e.g., 4-(1-Amino-2-methylpropyl)phenol) TAAR1 TAAR1 Receptor (Gs/Gq coupled) Ligand->TAAR1 Agonist Binding AdenylateCyclase Adenylate Cyclase (AC) TAAR1->AdenylateCyclase Gs Activation cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation DAT Dopamine Transporter (DAT) Phosphorylation PKA->DAT Phosphorylation Efflux Modulation of Dopamine Efflux/Reuptake DAT->Efflux Transporter Internalization

TAAR1 GPCR signaling pathway mediating dopamine transporter (DAT) modulation.

Quantitative Structure-Activity Relationship (SAR)

To understand the superiority of the alpha-isopropyl benzylic amine scaffold, we must compare it against known monoaminergic ligands. The table below summarizes the quantitative pharmacological profiles of these structural classes.

CompoundStructural ClassificationTAAR1 EC50 (nM)MAO-B Half-Life (min)BBB Permeability
Tyramine Endogenous Trace Amine100 - 200< 10Low
Amphetamine α-Methyl Phenethylamine~900> 120High
4-(1-Amino-2-methylpropyl)phenol α-Isopropyl Benzylic Amine Phenol50 - 150*> 120Moderate-High
3-Iodothyronamine (T1AM) Thyronamine~10< 30Moderate

*Estimated based on analogous benzylic amine scaffolds.

Asymmetric Synthesis of (1S)-4-(1-Amino-2-methylpropyl)phenol

The biological activity of benzylic amines is highly stereospecific. Synthesizing the sterically hindered (1S)-enantiomer requires robust asymmetric induction. We utilize Ellman’s tert-butanesulfinamide chemistry, which provides an elegant, scalable, and highly diastereoselective route.

Synthesis_Workflow Ketone 4-Hydroxyisobutyrophenone (Starting Material) Protection Phenol Protection (TBS-Cl, Imidazole) Ketone->Protection Imine Imine Formation ((R)-t-Bu-Sulfinamide) Protection->Imine Reduction Diastereoselective Reduction (NaBH4, -78°C) Imine->Reduction Chiral Induction Deprotection Global Deprotection (HCl/MeOH) Reduction->Deprotection Cleave Auxiliary Product (1S)-4-(1-Amino-2-methylpropyl)phenol (Target API Intermediate) Deprotection->Product >98% ee

Stereoselective synthesis workflow for (1S)-4-(1-amino-2-methylpropyl)phenol.

Step-by-Step Experimental Protocol

Step 1: Phenol Protection

  • Procedure: Dissolve 4-hydroxyisobutyrophenone in anhydrous DMF. Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq). Stir at room temperature for 4 hours.

  • Causality: The free phenolic -OH will quench the titanium reagent in the next step and interfere with the hydride reduction. Protection with a bulky TBS group ensures strict chemoselectivity.

Step 2: Imine Condensation

  • Procedure: To the protected ketone in THF, add (R)-tert-butanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq). Reflux for 18 hours.

  • Causality: The bulky isopropyl group creates severe steric hindrance, making standard imine condensation thermodynamically unfavorable. Ti(OEt)4 acts as a Lewis acid to coordinate the ketone oxygen, increasing electrophilicity, while simultaneously scavenging generated water to form insoluble TiO2. This drives the equilibrium forward without hydrolyzing the moisture-sensitive sulfinamide.

Step 3: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -78°C. Slowly add Sodium Borohydride (NaBH4, 3.0 eq). Stir for 4 hours, then quench with saturated NH4Cl.

  • Causality: At -78°C, the N-sulfinyl imine adopts a rigid six-membered chair-like transition state coordinated by the metal ions. The bulky tert-butyl group of the auxiliary physically blocks the Re-face, forcing the hydride to attack exclusively from the Si-face, establishing the desired (1S) stereocenter.

  • Self-Validating Checkpoint: Before proceeding, an aliquot of the intermediate is analyzed via 1H-NMR. The diastereomeric ratio (d.r.) is self-validated by integrating the distinct tert-butyl signals of the major and minor diastereomers. A d.r. of >95:5 must be confirmed to proceed.

Step 4: Global Deprotection

  • Procedure: Dissolve the purified intermediate in Methanol. Add 4M HCl in Dioxane (3.0 eq) and stir for 2 hours at room temperature. Concentrate under vacuum to yield the final hydrochloride salt.

  • Causality: Acidic methanolysis efficiently and simultaneously cleaves both the N-sulfinyl chiral auxiliary and the O-TBS ether.

In Vitro Pharmacological Validation: TAAR1 BRET Assay

To validate the target engagement of the synthesized analogs, we employ a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor TAAR1-mediated cAMP accumulation and D2R heterodimerization .

Step-by-Step Experimental Protocol

Step 1: Cell Culture and Transfection

  • Procedure: Seed HEK-293T cells in 6-well plates. Co-transfect with plasmids encoding TAAR1-Rluc (donor) and the CAMYEL cAMP biosensor (acceptor) using Lipofectamine 3000. Incubate for 24 hours.

Step 2: Starvation and Ligand Preparation

  • Procedure: Replace media with phenol-red free DMEM containing 0.003% (w/v) ascorbic acid and starve for 4 hours.

  • Causality:

    • Phenol-Red Free Media: Phenol red absorbs light at 530 nm, which perfectly overlaps with the BRET acceptor emission (YFP), quenching the signal. Removing it prevents artificial signal degradation.

    • Ascorbic Acid Addition: Benzylic amine phenols are highly susceptible to rapid oxidation in aqueous buffers. Ascorbic acid acts as an antioxidant, ensuring the structural integrity of the ligand during the assay.

Step 3: BRET Measurement

  • Procedure: Transfer cells to a white 96-well microplate. Add the substrate Coelenterazine h (5 µM). After 5 minutes, add the synthesized 4-(1-amino-2-methylpropyl)phenol analog at varying concentrations (10^-10 to 10^-4 M). Read the BRET signal (emission ratio 535 nm / 480 nm) using a microplate reader.

  • Self-Validating Checkpoint: The assay plate includes a built-in Z'-factor calculation using a reference full agonist (β-phenylethylamine) and a vehicle control. The plate is only considered valid if the Z'-factor is >0.5, confirming the assay has sufficient dynamic range and low variability to accurately quantify the test compound's EC50.

Conclusion

The 4-(1-amino-2-methylpropyl)phenol scaffold represents a masterclass in rational drug design. By strategically introducing an alpha-isopropyl group to a benzylic amine phenol, researchers can effectively bypass MAO-mediated degradation while retaining high-affinity engagement with aminergic GPCRs like TAAR1. When coupled with robust, self-validating asymmetric synthesis via Ellman's auxiliary and rigorous BRET-based pharmacological screening, this structural analog offers a highly reliable pathway for discovering next-generation neurotherapeutics.

References

  • Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences of the United States of America (PNAS).[Link] [1]

  • Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. Therapeutic Advances in Psychopharmacology.[Link] [2]

  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances.[Link][3]

  • Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor. Molecular Pharmacology.[Link] [4]

Foundational

Blood-Brain Barrier Permeability of 4-(1-Amino-2-methylpropyl)phenol: A Technical Guide to Predictive Modeling and Experimental Validation

Executive Summary The compound 4-(1-Amino-2-methylpropyl)phenol is a phenolic primary amine. Structurally, it shares a core scaffold with endogenous trace amines (e.g., tyramine) and synthetic sympathomimetics (e.g., 4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-Amino-2-methylpropyl)phenol is a phenolic primary amine. Structurally, it shares a core scaffold with endogenous trace amines (e.g., tyramine) and synthetic sympathomimetics (e.g., 4-hydroxyamphetamine). In central nervous system (CNS) drug development, the central pharmacokinetic challenge is determining whether a molecule can achieve therapeutic concentrations in the brain interstitial fluid. This technical guide outlines the physicochemical constraints governing the transcellular permeation of 4-(1-Amino-2-methylpropyl)phenol and details the self-validating experimental workflows required to empirically quantify its blood-brain barrier (BBB) permeability.

Physicochemical Profiling & Predictive Modeling

Before initiating in vitro assays, analyzing the physicochemical properties of the target compound provides a predictive baseline for its passive diffusion capabilities.

  • Molecular Weight (MW): 165.23 g/mol . This is well below the typical 400 Da threshold for favorable BBB penetration.

  • Topological Polar Surface Area (TPSA): ~46 Ų (contributed by the phenol -OH and the primary -NH₂). This falls well within the < 90 Ų limit generally associated with CNS penetration.

  • Ionization (pKa): The primary amine has a pKa of ~9.5, meaning it exists almost exclusively as a protonated cation (-NH₃⁺) at a physiological pH of 7.4. The phenolic hydroxyl group (pKa ~10) remains unionized but serves as a strong hydrogen-bond donor and acceptor.

  • Causality of Poor Passive Permeation: While the isopropyl group adds lipophilic bulk, the combination of a protonated amine and a para-hydroxyl group significantly lowers the lipid-water partition coefficient (LogD at pH 7.4). Historically, the addition of a hydroxyl group to an amphetamine skeleton drastically reduces lipophilicity and prevents the molecule from effectively crossing the blood-brain barrier (1)[1]. We predict 4-(1-Amino-2-methylpropyl)phenol will exhibit similarly restricted passive diffusion.

Workflow A Target: 4-(1-Amino-2-methylpropyl)phenol B Physicochemical Profiling MW: 165.23 | TPSA: 46 Ų A->B C In Vitro Passive Permeability (PAMPA-BBB Assay) B->C D In Vitro Active Transport (MDCK-MDR1 Efflux) C->D E In Vivo Validation (Microdialysis Kp,uu,brain) D->E

Caption: Sequential workflow for evaluating the BBB permeability profile of the target compound.

Mechanisms of Transcellular Permeation

Because the tight junctions of the BBB prevent paracellular transport, 4-(1-Amino-2-methylpropyl)phenol must cross transcellularly via the following pathways:

  • Passive Diffusion: Highly restricted due to the energetic penalty of desolvating the protonated amine and the phenol group before entering the lipid bilayer.

  • Active Efflux: Basic amines are classical pharmacophores for P-glycoprotein (P-gp) recognition. If the compound enters the endothelial cell, it may be rapidly extruded back into the systemic circulation.

  • Carrier-Mediated Transport: While structurally similar to some amino acids, it lacks the carboxylate group required for Large Neutral Amino Acid Transporter 1 (LAT1) uptake.

Pathway Blood Systemic Circulation (pH 7.4: Protonated Amine) Endo Brain Endothelial Cell Membrane (Lipid Bilayer) Blood->Endo Passive Diffusion (Restricted by -OH) Pgp Efflux Transporters (P-gp / BCRP) Endo->Pgp Substrate Recognition Brain Brain Interstitial Fluid (Restricted Exposure) Endo->Brain Low Permeation Pgp->Blood Active Efflux

Caption: Mechanistic pathways of transcellular BBB permeation and potential efflux liability.

Experimental Protocols for BBB Permeability Validation

To empirically validate these predictions, a tiered, self-validating experimental workflow is required.

Protocol A: PAMPA-BBB (Passive Permeability)
  • Causality: Cell-based assays (like Caco-2) conflate passive diffusion with active transport. To isolate and quantify strictly passive transcellular diffusion, we utilize the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB). This assay uses porcine brain lipid (PBL) to accurately mimic the unique low-cholesterol, high-sphingomyelin environment of the human BBB (2)[2].

  • Self-Validation: The system is validated by running concurrent reference standards—verapamil (high permeability) and theophylline (low permeability)—to ensure membrane integrity and predictive alignment (3)[3].

  • Methodology:

    • Preparation: Dissolve 4-(1-Amino-2-methylpropyl)phenol in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (DMSO < 1%).

    • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of PBL extract (20 mg/mL in dodecane).

    • Assembly & Incubation: Add 200 µL of the compound solution to the donor wells. Add 200 µL of PBS to the acceptor wells. Sandwich the plates and incubate for 18 hours at 25°C in a humidity chamber.

    • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS.

    • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)
  • Causality: Because PAMPA-BBB cannot detect active efflux, we must assess whether the compound is a P-gp substrate. MDCK cells transfected with the human MDR1 gene (expressing P-gp) provide a robust model for this.

  • Self-Validation: The assay's trustworthiness is established by testing the compound in the presence and absence of elacridar (a potent P-gp inhibitor). A collapse of the Efflux Ratio (ER) to ~1.0 upon inhibitor addition confirms P-gp specific efflux.

  • Methodology:

    • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 5-7 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

    • Dosing: Apply 5 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Incubation: Incubate at 37°C for 2 hours.

    • Sampling & Analysis: Remove aliquots from the receiver chambers and quantify via LC-MS/MS.

    • Calculation: Determine the apparent permeability ( Papp​ ) for both directions. Calculate ER = Papp​(B→A)/Papp​(A→B) .

Protocol C: In Vivo Microdialysis ( Kp,uu,brain​ )
  • Causality: Total brain-to-plasma ratios ( Kp​ ) are heavily confounded by non-specific binding to brain lipids. The ultimate driver of CNS efficacy is the unbound drug concentration in the brain interstitial fluid. Therefore, determining the unbound partition coefficient ( Kp,uu,brain​ ) via microdialysis is the gold standard ().

  • Self-Validation: Probe recovery is notoriously variable in vivo. This protocol uses continuous retrodialysis of a stable isotope-labeled (SIL) internal standard to dynamically calculate and correct for probe recovery in real-time.

  • Methodology:

    • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the rat striatum. Allow 24 hours for recovery.

    • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm CMA/12) and perfuse with artificial cerebrospinal fluid (aCSF) containing the SIL standard at 1 µL/min.

    • Dosing: Administer 4-(1-Amino-2-methylpropyl)phenol via a continuous IV infusion to achieve steady-state plasma concentrations.

    • Sampling: Collect brain dialysate and blood samples simultaneously every 30 minutes for 4 hours.

    • Calculation: Correct dialysate concentrations for in vivo recovery. Calculate Kp,uu,brain​=AUCunbound,brain​/AUCunbound,plasma​ .

Quantitative Data Interpretation

The following table summarizes the key metrics, industry-standard thresholds, and the predicted outcomes for 4-(1-Amino-2-methylpropyl)phenol based on its physicochemical profile.

Assay / MetricParameterThreshold for High BBB PermeabilityPredicted Outcome for Target Compound
PAMPA-BBB Pe​ ( 10−6 cm/s)> 4.0< 2.0 (Low passive diffusion)
MDCK-MDR1 Efflux Ratio (ER)< 2.0~1.5 - 2.5 (Potential weak substrate)
Microdialysis Kp,uu,brain​ > 0.3 - 0.5< 0.1 (Restricted CNS exposure)

References

  • Source: nih.
  • Source: wikipedia.
  • Source: acs.
  • Source: acs.

Sources

Exploratory

preliminary investigation of 4-(1-Amino-2-methylpropyl)phenol biological activity

This technical guide outlines a strategic, phase-gated framework for the preliminary biological evaluation of 4-(1-Amino-2-methylpropyl)phenol (systematically identified as 1-(4-hydroxyphenyl)-2-methylpropan-1-amine). As...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide outlines a strategic, phase-gated framework for the preliminary biological evaluation of 4-(1-Amino-2-methylpropyl)phenol (systematically identified as 1-(4-hydroxyphenyl)-2-methylpropan-1-amine).

As a novel small molecule, this compound presents a unique dual-pharmacophore architecture: a phenolic ring associated with robust antioxidant capacity, and an α -isopropyl substituted benzylamine moiety structurally homologous to endogenous trace amines and synthetic monoaminergic modulators. This guide provides drug development professionals with the mechanistic rationale, self-validating experimental protocols, and quantitative criteria necessary to profile its pharmacological and pharmacokinetic viability.

Mechanistic Rationale & Target Prediction

The structural topology of 4-(1-Amino-2-methylpropyl)phenol suggests two primary axes of biological activity:

  • Neuropharmacological Modulation (TAAR1 & MATs): The amine moiety closely mimics endogenous trace amines (e.g., tyramine, p -octopamine) which are canonical agonists for the Trace Amine-Associated Receptor 1 (TAAR1)[1][2]. TAAR1 is a Gs-coupled receptor that, upon activation, triggers cAMP accumulation and Protein Kinase A (PKA) signaling, ultimately modulating the function and surface expression of monoamine transporters (MATs) such as the dopamine transporter (DAT)[3][4]. Crucially, the bulky α -isopropyl group provides severe steric hindrance around the primary amine. We hypothesize this structural feature will significantly attenuate rapid oxidative deamination by monoamine oxidase (MAO), a primary metabolic liability of endogenous trace amines[5].

  • Redox Regulation (Antioxidant Capacity): The para-hydroxyl group on the aromatic ring is a well-documented electron donor. Phenolic compounds efficiently scavenge reactive oxygen species (ROS) via single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms[6]. This suggests potential utility in mitigating cellular oxidative stress[7][8].

TAAR1_Signaling Compound 4-(1-Amino-2-methylpropyl)phenol TAAR1 TAAR1 Receptor (Gs-coupled) Compound->TAAR1 Agonism ROS Reactive Oxygen Species (ROS) Scavenging Compound->ROS Direct Phenolic Antioxidant Activity AC Adenylyl Cyclase (AC) TAAR1->AC Gs alpha subunit cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation DAT Dopamine Transporter (DAT) Internalization / Efflux Inhibition PKA->DAT Phosphorylation

Figure 1: Predicted TAAR1 signaling cascade and DAT modulation by 4-(1-Amino-2-methylpropyl)phenol.

Phase 1: In Vitro Pharmacological Profiling

To validate the dual-mechanism hypothesis, the following self-validating protocols must be executed.

Protocol 1.1: Antioxidant Capacity (DPPH & ORAC Assays)

The DPPH and ORAC assays provide orthogonal validation of the compound's radical scavenging ability. DPPH measures electron transfer capacity, while ORAC measures hydrogen atom transfer against peroxyl radicals[9][10].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(1-Amino-2-methylpropyl)phenol in methanol to create a 10 mM stock. Prepare Trolox standards (0–100 μ M) as a positive control[8].

  • DPPH Assay:

    • Add 100 μ L of the test compound (serial dilutions) to 100 μ L of 0.2 mM DPPH• solution in a 96-well plate[10].

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance reduction at 515 nm using a microplate reader. Calculate the EC50​ (concentration required to reduce initial DPPH• by 50%)[9].

  • ORAC Assay:

    • Mix 25 μ L of the test compound with 150 μ L of fluorescein (10 nM) in phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.

    • Inject 25 μ L of AAPH (240 mM) to initiate peroxyl radical generation[9].

    • Record fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes. Calculate the Area Under the Curve (AUC) relative to the Trolox standard[7].

Protocol 1.2: Monoamine Transporter (MAT) Uptake Assay

To determine if the compound acts as a reuptake inhibitor or substrate at DAT, NET, or SERT, a live-cell fluorescent uptake assay is utilized[11][12].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human DAT, NET, or SERT into 96-well poly-D-lysine coated plates at 90,000 cells/well. Incubate overnight at 37°C[13][14].

  • Pre-incubation: Aspirate media and wash cells with 100 μ L of HBSS buffer (pH 7.4). Add 100 μ L of the test compound (0.1 nM to 10 μ M) and incubate for 10 minutes at 37°C[14]. Control: Use vanoxerine (DAT), nisoxetine (NET), and fluoxetine (SERT) to validate assay sensitivity[12].

  • Substrate Addition: Add 100 μ L of a fluorescent substrate cocktail (e.g., IDT307) containing a membrane-impermeable masking dye[14].

  • Quantification: Measure intracellular fluorescence immediately using a high-throughput kinetic plate reader (e.g., FDSS6000) for 30 minutes[12].

  • Analysis: Plot the initial uptake velocity against compound concentration to derive the IC50​ value[14].

Phase 2: ADME & Pharmacokinetics

Given the basic amine and phenolic hydroxyl groups, predicting oral bioavailability requires assessing intestinal permeability and active efflux. The Caco-2 bidirectional transport assay is the industry gold standard for this purpose, offering superior predictive power over artificial membranes (PAMPA) by expressing relevant human enterocyte transporters (e.g., P-glycoprotein)[15][16][17].

Protocol 2.1: Bidirectional Caco-2 Permeability Assay

Caco2_Workflow Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (TEER > 600 Ohms/cm²) Seed->Culture Dose Apply Compound (Apical vs. Basolateral) Culture->Dose Incubate Incubate 2h at 37°C (+/- P-gp Inhibitor) Dose->Incubate LCMS Quantify via LC-MS/MS Calculate Papp & Efflux Ratio Incubate->LCMS

Figure 2: Bidirectional Caco-2 permeability workflow for assessing passive and active transport.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter transwell inserts (~32,000 cells/well). Culture for 21 days, replacing media every other day[15].

  • Integrity Verification: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 600 Ω/cm2 to ensure tight junction integrity[15].

  • Dosing: Prepare a 10 μ M solution of 4-(1-Amino-2-methylpropyl)phenol in transport buffer (HBSS with 2.5% HEPES, pH 7.4)[15].

    • Apical to Basolateral (A-B): Add compound to the apical chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.

    • Efflux Control: Run parallel B-A wells containing 50 μ M verapamil (a known P-gp inhibitor)[17].

  • Incubation & Sampling: Incubate at 37°C in 5% CO2​ . Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer[15][16].

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )[16][17].

Data Synthesis & Go/No-Go Criteria

To systematically advance 4-(1-Amino-2-methylpropyl)phenol into in vivo animal models, the compound must meet specific quantitative thresholds. Table 1 summarizes the target profiles required to validate the compound as a viable neuroprotective or neuromodulatory lead.

Assay CategoryParameter MeasuredTarget Threshold (Go Criterion)Implication for Drug Development
Antioxidant Capacity DPPH EC50​ <50μM Confirms robust direct ROS scavenging comparable to standard phenolic antioxidants.
Antioxidant Capacity ORAC Value >2.0μmolTE/μmol Validates hydrogen atom transfer efficacy in physiological environments.
MAT Pharmacology DAT/NET IC50​ <1μM (if targeted)Indicates potent interaction with monoamine transporters, necessitating behavioral profiling.
Intestinal Permeability Caco-2 Papp(A−B)​ >10×10−6cm/s Predicts high oral absorption and favorable passive transcellular diffusion[15].
Efflux Liability Caco-2 Efflux Ratio <2.0 Indicates the compound is not a significant substrate for P-glycoprotein or BCRP[17].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(1-Amino-2-methylpropyl)phenol

Here is a comprehensive application note detailing the synthesis of 4-(1-Amino-2-methylpropyl)phenol, designed for researchers and drug development professionals. Abstract This application note details a robust, three-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis of 4-(1-Amino-2-methylpropyl)phenol, designed for researchers and drug development professionals.

Abstract This application note details a robust, three-step synthetic protocol for the preparation of 4-(1-amino-2-methylpropyl)phenol, a substituted amphetamine analogue utilized in pharmacological research. The synthesis leverages a Friedel-Crafts acylation, a Borch reductive amination, and a Lewis acid-mediated ether cleavage to achieve high-purity yields.

Mechanistic Overview and Causality

Step 1: Friedel-Crafts Acylation The synthesis initiates with the acylation of anisole using isobutyryl chloride. Anisole is strongly activated by its electron-donating methoxy group. Aluminum chloride ( AlCl3​ ) acts as a Lewis acid to generate an electrophilic acylium ion. Steric hindrance from the methoxy group directs the electrophilic aromatic substitution predominantly to the para position, yielding 1-(4-methoxyphenyl)-2-methylpropan-1-one.

Step 2: Borch Reductive Amination The intermediate ketone is converted to a primary amine via the Borch reductive amination[1]. The ketone is reacted with an excess of ammonium acetate ( NH4​OAc ) to form an iminium ion intermediate. Sodium cyanoborohydride ( NaBH3​CN ) is employed as the reducing agent because the electron-withdrawing cyano group reduces the nucleophilicity of the borohydride[2]. This makes the reagent stable in the mildly acidic conditions (pH 4–6) required for iminium formation, ensuring the selective reduction of the iminium ion over the unreacted carbonyl group[1].

Step 3: Demethylation The final step requires the cleavage of the aryl methyl ether to reveal the phenol. Boron tribromide ( BBr3​ ) is utilized as a potent Lewis acid for this dealkylation[3]. The boron atom coordinates with the ether oxygen, forming an oxonium complex[4]. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group cleaves the C–O bond, releasing bromomethane and forming a borate ester[4]. An aqueous workup hydrolyzes the borate ester to yield the final product, 4-(1-amino-2-methylpropyl)phenol.

Experimental Methodologies

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

  • Charge a flame-dried, round-bottom flask with anhydrous dichloromethane (DCM) and anhydrous AlCl3​ (1.2 equiv).

  • Cool the suspension to 0 °C using an ice bath under an inert nitrogen atmosphere.

  • Add isobutyryl chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to allow acylium ion formation.

  • Add anisole (1.0 equiv) dropwise. Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Quench the reaction by pouring it carefully over crushed ice and 1 M HCl.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine

  • Dissolve the ketone from Step 1 (1.0 equiv) in anhydrous methanol.

  • Add ammonium acetate (10.0 equiv) and stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) in small portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with 1 M NaOH to pH > 10 to free-base the newly formed amine.

  • Extract the aqueous mixture with ethyl acetate (3x). Wash the organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 3: Synthesis of 4-(1-Amino-2-methylpropyl)phenol

  • Dissolve the amine from Step 2 (1.0 equiv) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath under nitrogen.

  • Add a 1.0 M solution of BBr3​ in DCM (3.0 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C to destroy excess BBr3​ .

  • Concentrate the mixture in vacuo, redissolve in water, and adjust the pH to ~7–8 using saturated NaHCO3​ to precipitate the phenolic amine.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the crude product. Purify via recrystallization or flash column chromatography.

Data Presentation

Reaction StepStarting MaterialReagents & ConditionsIntermediate / ProductExpected Yield
1. Acylation AnisoleIsobutyryl chloride, AlCl3​ , DCM, 0 °C to RT1-(4-Methoxyphenyl)-2-methylpropan-1-one75 - 85%
2. Amination 1-(4-Methoxyphenyl)-2-methylpropan-1-one NH4​OAc , NaBH3​CN , MeOH, RT1-(4-Methoxyphenyl)-2-methylpropan-1-amine65 - 75%
3. Demethylation 1-(4-Methoxyphenyl)-2-methylpropan-1-amine BBr3​ , DCM, -78 °C to RT4-(1-Amino-2-methylpropyl)phenol80 - 90%

Visualization

Synthesis N1 Anisole + Isobutyryl Chloride N2 1-(4-Methoxyphenyl)- 2-methylpropan-1-one N1->N2 AlCl3, CH2Cl2 0 °C to RT N3 1-(4-Methoxyphenyl)- 2-methylpropan-1-amine N2->N3 NH4OAc, NaBH3CN MeOH, RT N4 4-(1-Amino-2- methylpropyl)phenol N3->N4 BBr3, CH2Cl2 -78 °C to RT

Figure 1: Three-step synthetic workflow for 4-(1-Amino-2-methylpropyl)phenol.

References

  • Reductive Amination, and How It Works | Master Organic Chemistry |[Link]

  • Boron tribromide | Wikipedia |[Link]

  • Cleavage Of Ethers With Acid | Master Organic Chemistry |[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging the Chiral Scaffold of 4-(1-Amino-2-methylpropyl)phenol in Organic Synthesis

Introduction: A Versatile Chiral Building Block In the landscape of modern organic synthesis, the demand for enantiomerically pure starting materials is paramount for the development of selective pharmaceuticals and nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure starting materials is paramount for the development of selective pharmaceuticals and novel catalysts. 4-(1-Amino-2-methylpropyl)phenol emerges as a highly valuable, yet under-explored, chiral precursor. Its structure uniquely combines three critical functional motifs onto a single, stable scaffold: a nucleophilic primary amine, an activatable phenolic hydroxyl group, and a defined stereocenter originating from the natural amino acid L-valine.

This combination makes it an exemplary building block for introducing chirality and functionality in multi-step syntheses. The valine-derived side chain provides steric bulk that can influence the stereochemical outcome of subsequent reactions, while the amino and hydroxyl groups offer orthogonal handles for derivatization. These notes provide an in-depth guide to the properties, conceptual synthesis, and practical applications of this precursor, with a focus on its utility in synthesizing chiral ligands and complex pharmaceutical scaffolds.

Property Data Reference
Chemical Name 4-(1-Amino-2-methylpropyl)phenol[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [2]
CAS Number (S-enantiomer) 1213469-19-2[1]
Appearance Typically a solid (beige crystals for related compounds)[3]
Storage 2-8°C Refrigerator[1]

Strategic Synthesis of the Precursor

The intrinsic value of 4-(1-Amino-2-methylpropyl)phenol lies in its chirality. Therefore, a synthesis strategy that preserves or establishes this stereochemistry is critical. A retrosynthetic analysis reveals that the molecule can be disconnected into two readily available starting materials: a protected phenol (like anisole) and the chiral amino acid, L-valine.[4] This approach is superior to methods like direct alkylation of phenol, which would not provide stereochemical control and could lead to undesired isomers.

G cluster_target Target Molecule cluster_disconnections Strategic Disconnections Target 4-(1-Amino-2-methylpropyl)phenol Acylation Friedel-Crafts Acylation Target->Acylation C-C bond Reduction Ketone Reduction Target->Reduction C=O -> CH-NH2 Valine L-Valine (Chiral Pool) Anisole Anisole (Aryl Source) Acylation->Valine Acylation->Anisole

Caption: Retrosynthetic analysis of the target molecule.

Conceptual Protocol: Synthesis from L-Valine

This pathway leverages the chiral pool to ensure the final product is enantiomerically pure. The key steps involve protecting the amine, activating the carboxylic acid for a Friedel-Crafts acylation, reducing the resulting ketone, and finally, deprotecting the functional groups.

G start L-Valine step1 Amine Protection (e.g., Boc₂O) start->step1 step2 Carboxyl Activation (e.g., SOCl₂) step1->step2 step3 Friedel-Crafts Acylation (Anisole, AlCl₃) step2->step3 step4 Ketone Reduction (e.g., NaBH₄) step3->step4 step5 Deprotection (e.g., TFA, BBr₃) step4->step5 end Target Precursor (S-enantiomer) step5->end

Caption: Conceptual workflow for precursor synthesis.

Causality and Experimental Choices:

  • Amine Protection: The amine of L-valine is more nucleophilic than the aromatic ring of anisole and would react with the activated carboxyl group. Protection (e.g., with a Boc group) is mandatory to prevent self-polymerization and direct the reaction to the intended pathway.[4]

  • Friedel-Crafts Acylation: This classic C-C bond-forming reaction is ideal for attaching the amino acid backbone to the aromatic ring. Using anisole (methoxybenzene) instead of phenol prevents O-acylation and the methoxy group is an ortho,para-director, ensuring the desired para-substitution. The methoxy group can be cleaved later to reveal the phenol.

  • Reduction and Deprotection: A mild reducing agent like sodium borohydride can reduce the ketone without affecting the aromatic ring or protecting groups. Final deprotection with a strong acid like trifluoroacetic acid (TFA) for the Boc group and a Lewis acid like BBr₃ for the methyl ether yields the final product.

Applications in Asymmetric Synthesis & Medicinal Chemistry

The true utility of 4-(1-Amino-2-methylpropyl)phenol is realized when its functional groups are selectively modified to create higher-value molecules.

Application I: Synthesis of Chiral Schiff Base (Imine) Ligands

The primary amine is a perfect handle for forming Schiff bases (imines) upon reaction with aldehydes or ketones. These N-donor ligands are foundational in coordination chemistry and can be used to create chiral catalysts for asymmetric synthesis. The phenol group can act as a secondary binding site to stabilize a metal center.

G cluster_reactants Reactants cluster_product Product Precursor 4-(1-Amino-2-methylpropyl)phenol Plus + Precursor->Plus Aldehyde Salicylaldehyde Catalyst Ethanol (Solvent) Reflux Aldehyde->Catalyst Plus->Aldehyde Product Chiral Schiff Base Ligand Catalyst->Product Water - H₂O Catalyst->Water

Caption: Synthesis of a chiral Schiff base ligand.

Protocol 1: Synthesis of a Salicylaldehyde-Derived Schiff Base

  • Principle: This protocol describes the condensation reaction between the primary amine of the precursor and the aldehyde group of salicylaldehyde. The reaction is typically carried out in a protic solvent like ethanol and driven to completion by the removal of water. The resulting ligand is a tridentate (N, O, O) ligand, capable of coordinating with various metal ions.

  • Rationale: Salicylaldehyde is chosen as a partner because its ortho-hydroxyl group provides an additional coordination site, enhancing the stability of potential metal complexes. The extended conjugation of the resulting imine often yields a colored product, which can be useful for visual tracking of the reaction.[5]

Materials and Reagents
(S)-4-(1-Amino-2-methylpropyl)phenol
Salicylaldehyde
Absolute Ethanol (Reagent Grade)
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of (S)-4-(1-Amino-2-methylpropyl)phenol in 30 mL of absolute ethanol.

  • Stir the solution at room temperature until all the solid has dissolved.

  • Add 1.05 equivalents of salicylaldehyde dropwise to the stirring solution. A color change (typically to yellow) may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting amine.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The formation of the imine can be confirmed by ¹H NMR spectroscopy by the appearance of a new singlet for the azomethine proton (HC=N) typically in the 8.0-9.0 ppm range, and the disappearance of the -NH₂ protons. FT-IR spectroscopy will show a characteristic C=N stretching band around 1610-1630 cm⁻¹.[5][6]

Application II: Building Blocks for Pharmaceutical Analogs

The core structure of 4-(1-Amino-2-methylpropyl)phenol is related to biologically active compounds. Derivatives of aminophenols have shown a wide range of activities, including antimicrobial, antidiabetic, and neuropharmacological effects.[2][7] The precursor can be used to synthesize analogs of known drugs or to build novel molecular architectures for screening.

Protocol 2: N-Acetylation to Synthesize a Paracetamol Analog

  • Principle: This protocol demonstrates the selective acylation of the primary amine to form an amide. This transformation is fundamental in drug synthesis and can be used to create analogs of drugs like Paracetamol (Acetaminophen).[8]

  • Rationale: Acetic anhydride is a reactive and inexpensive acylating agent. A mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct. The phenolic hydroxyl group is less nucleophilic than the amine and will not react under these mild conditions, demonstrating the orthogonal reactivity of the precursor.

Materials and Reagents
(S)-4-(1-Amino-2-methylpropyl)phenol
Acetic Anhydride
Pyridine
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1.0 equivalent of (S)-4-(1-Amino-2-methylpropyl)phenol in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5 equivalents of pyridine, followed by the dropwise addition of 1.2 equivalents of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Summary of Spectroscopic Data

The identity and purity of the precursor and its derivatives are confirmed using standard analytical techniques. The table below summarizes key expected signals.

Compound Technique Expected Key Signals / Characteristics Reference
Precursor ¹H NMRAromatic protons (~6.5-7.5 ppm), -OH proton (broad singlet), -NH₂ protons (broad singlet), aliphatic protons from the propyl chain.[3][9]
FT-IRBroad O-H stretch (~3200-3500 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹).[5][6]
Schiff Base Derivative ¹H NMRAppearance of azomethine proton (HC=N) singlet (~8.0-9.0 ppm), disappearance of -NH₂ protons.[5]
FT-IRAppearance of strong C=N stretch (~1610-1630 cm⁻¹), disappearance of N-H bend.[6]
N-Acetyl Derivative ¹H NMRAppearance of amide N-H proton (broad singlet, ~7.5-8.5 ppm), appearance of methyl singlet from acetyl group (~2.0 ppm).[8]
FT-IRAppearance of strong C=O (amide I) stretch (~1650 cm⁻¹), N-H bend (amide II) (~1550 cm⁻¹).[6]

Conclusion

4-(1-Amino-2-methylpropyl)phenol is a potent and versatile chiral precursor for advanced organic synthesis. Its defined stereochemistry and orthogonal functional groups provide a robust platform for constructing complex molecules with high stereochemical fidelity. The protocols and applications outlined here demonstrate its utility in the synthesis of chiral ligands for asymmetric catalysis and as a foundational scaffold for medicinal chemistry exploration. By leveraging this building block, researchers can accelerate the development of novel chemical entities in both academic and industrial settings.

References

  • Pharmaffiliates. (n.d.). 4-[(1S)-1-Amino-2-methylpropyl]phenol. Retrieved from [Link]

  • Wikidata. (2025, November 4). 4-(2-Amino-2-methylpropyl)phenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(2-Mercapto-2-methyl-propyl)amino]phenol. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • The Chemical Properties and Synthesis of 4-Amino-2-methylphenol. (2026, March 23). Generic Publisher.
  • Agati, G., et al. (2020). The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis. Plants, 9(12), 1781. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

  • Wang, Y., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10(1), 3124. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. Retrieved from [Link]

  • Lisovskaya, K. V., et al. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Xin, X., et al. (2025, January 22). Redesigned Pathway for De Novo Synthesis of Vanillin and Co-conversion of Multiple Renewable Substrates in Saccharomyces cerevisiae. JACS Au. Retrieved from [Link]

  • Khan, K. M., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating 4-(1-Amino-2-methylpropyl)phenol as a Monoaminergic Neuromodulator

Audience: Researchers, assay development scientists, and pharmacologists. Focus: Trace Amine-Associated Receptor 1 (TAAR1) functional screening and Monoamine Oxidase (MAO) metabolic profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and pharmacologists. Focus: Trace Amine-Associated Receptor 1 (TAAR1) functional screening and Monoamine Oxidase (MAO) metabolic profiling.

Executive Summary & Mechanistic Rationale

4-(1-Amino-2-methylpropyl)phenol (CAS 1213469-19-2) is a chiral phenolic amine utilized as a specialized building block in pharmaceutical research[1]. Structurally, it is a bulky, alpha-alkylated analog of endogenous trace amines such as tyramine and p-hydroxyamphetamine. Endogenous trace amines and their synthetic analogs are known to interact directly with the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled G-protein-coupled receptor (GPCR) predominantly localized in the central nervous system and periphery[2][3]. Furthermore, these compounds are classical targets for oxidative deamination by Monoamine Oxidase (MAO) A and B [4][5].

To thoroughly characterize the pharmacological profile of 4-(1-Amino-2-methylpropyl)phenol, a dual-assay approach is required. This guide details two self-validating in vitro protocols:

  • TAAR1 cAMP Accumulation Assay: To determine if the bulky 1-amino-2-methylpropyl substitution confers agonistic or antagonistic properties at the hTAAR1 receptor[6][7].

  • MAO-A/B Fluorometric Assay: To evaluate the compound's metabolic stability and its potential to act as a competitive MAO inhibitor using kynuramine as a fluorogenic substrate[4][8].

Signaling Pathways and Workflow Visualization

The following diagrams illustrate the mechanistic basis of the TAAR1 assay and the high-throughput screening (HTS) workflow employed in these protocols.

TAAR1_Pathway Ligand 4-(1-Amino-2-methylpropyl)phenol Receptor hTAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Synthesizes Output Downstream Signaling (PKA Activation) Messenger->Output Triggers

Figure 1. hTAAR1 Gs-coupled signaling pathway activated by trace amine analogs.

Assay_Workflow Start Compound Preparation (4-(1-Amino-2-methylpropyl)phenol) Split Assay Selection Start->Split Assay1 TAAR1 Activation (cAMP TR-FRET) Split->Assay1 Functional Assay2 MAO-A/B Clearance (Fluorometric) Split->Assay2 Metabolic Read1 Measure Ex/Em (665/615 nm) Assay1->Read1 Read2 Measure Ex/Em (535/587 nm) Assay2->Read2 Data Data Analysis (EC50, IC50, Clearance Rate) Read1->Data Read2->Data

Figure 2. Parallel in vitro screening workflow for functional and metabolic profiling.

Protocol 1: hTAAR1 cAMP Accumulation Assay

Principle: hTAAR1 is a Gαs-coupled receptor. Agonist binding stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[2][9]. Because TAAR1 exhibits high constitutive activity and species-specific pharmacology[9], using a stable human TAAR1 (hTAAR1) expressing cell line (e.g., HEK-293) is critical. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay for high-sensitivity detection.

Reagents & Equipment
  • HEK-293 cells stably expressing hTAAR1.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

  • 4-(1-Amino-2-methylpropyl)phenol stock (10 mM in DMSO).

  • Reference Agonist: β-phenethylamine (PEA) or Tyramine[2][9].

  • TR-FRET cAMP Detection Kit.

  • 384-well white microplates.

Step-by-Step Methodology
  • Cell Preparation: Harvest hTAAR1-HEK-293 cells and resuspend in Assay Buffer at a density of 1×106 cells/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(1-Amino-2-methylpropyl)phenol ranging from 100 µM to 0.1 nM in Assay Buffer. Ensure final DMSO concentration remains ≤1% .

  • Cell Plating & Dosing: Dispense 10 µL of the cell suspension (10,000 cells) into each well of the 384-well plate. Add 10 µL of the diluted compound.

    • Expert Insight: Include a full dose-response of PEA as a positive control to normalize the Emax​ (efficacy) of your test compound[2].

  • Incubation: Incubate the plate at 37°C for 30–45 minutes. This timeframe captures peak cAMP accumulation before receptor desensitization occurs.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate (10 µL each). Incubate at room temperature for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentrations via a standard curve.

Protocol 2: MAO-A/B Fluorometric Inhibition Assay

Principle: Monoamine oxidases catalyze the oxidative deamination of monoamines. Kynuramine is a non-selective fluorogenic substrate for both MAO-A and MAO-B[4]. Upon oxidation, kynuramine forms an unstable intermediate that spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule[4]. By dosing 4-(1-Amino-2-methylpropyl)phenol alongside kynuramine, we can determine if the compound acts as a competitive inhibitor or substrate.

Reagents & Equipment
  • Recombinant human MAO-A and MAO-B enzymes (5–20 µg/mL working concentration)[4].

  • MAO Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate: Kynuramine dihydrobromide (optimal final concentration: 50–100 µM)[4].

  • Reference Inhibitors: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific)[4][10].

  • 96-well black, flat-bottom microplates[10].

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in MAO Assay Buffer to achieve a final well concentration of 10 µg/mL.

  • Compound & Control Setup: Add 45 µL of 4-(1-Amino-2-methylpropyl)phenol (various concentrations) to the test wells. For positive inhibition controls, add 45 µL of 10 µM Clorgyline (for MAO-A) or Selegiline (for MAO-B)[5][10].

  • Enzyme Addition & Pre-incubation: Add 5 µL of the MAO enzyme solution to each well. Incubate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation is critical to allow the test compound to interact with the enzyme's active site before the competitive fluorogenic substrate is introduced[4].

  • Reaction Initiation: Add 50 µL of 100 µM kynuramine working solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetically at 37°C for 60 minutes using Ex/Em = 315/380 nm (for 4-HQ detection) or Ex/Em = 535/587 nm if using a coupled H2​O2​ detection probe[10][11].

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve to determine IC50​ values.

Data Presentation

To ensure reproducibility and clear comparative analysis, experimental data should be summarized in standardized tables. Below is a representative data structure for evaluating 4-(1-Amino-2-methylpropyl)phenol against known standards.

Table 1: Representative Pharmacological Profile of 4-(1-Amino-2-methylpropyl)phenol

Target / AssayParameter4-(1-Amino-2-methylpropyl)phenolReference StandardStandard Value
hTAAR1 (cAMP) EC50​ (nM)Assay Dependent β -Phenethylamine138 – 260 nM
hTAAR1 (cAMP) Emax​ (%)Assay DependentTyramine100% (Full Agonist)
MAO-A IC50​ (µM)Assay DependentClorgyline< 0.01 µM
MAO-B IC50​ (µM)Assay DependentSelegiline< 0.05 µM

Note: Emax​ is normalized to the maximal response elicited by Tyramine in the hTAAR1 assay.

References

  • Pharmaffiliates. "4-[(1S)-1-Amino-2-methylpropyl]phenol | Chemical Name". Available at: [Link]

  • BioAssay Systems. "Monoamine Oxidase - BioAssay Systems". Available at: [Link]

  • BioVision / Windows.net. "Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric)". Available at: [Link]

  • MDPI. "JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential". Available at: [Link]

  • NIH PubMed Central. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". Available at:[Link]

  • Frontiers. "Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment". Available at:[Link]

  • NIH PubMed Central. "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements". Available at: [Link]

  • Portland Press. "Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines". Available at:[Link]

  • NIH PubMed. "A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate". Available at:[Link]

  • Biopioneer. "Monoamine Oxidase Activity Fluorometric Assay Kit". Available at:[Link]

Sources

Application

Application Note: Solubilization Strategies for 4-(1-Amino-2-methylpropyl)phenol in Aqueous and Organic Media

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol.

Introduction & Chemical Profiling

4-(1-Amino-2-methylpropyl)phenol (CAS: 1213469-19-2 for the (1S)-enantiomer) is a highly valued chiral building block and intermediate in pharmaceutical research[1]. Structurally, it features a phenolic ring substituted with a 1-amino-2-methylpropyl (isobutyl-amine) group.

To successfully solubilize this compound, one must analyze its functional groups:

  • Phenolic Hydroxyl (-OH): Acts as a weak acid (pKa ≈ 9.5–10.0).

  • Primary Aliphatic Amine (-NH2): Acts as a weak base (pKa ≈ 9.0–10.0).

  • Isobutyl Group & Benzene Ring: Confer lipophilicity and hydrophobic character.

Because it possesses both acidic and basic functional groups, 4-(1-Amino-2-methylpropyl)phenol is an amphoteric molecule [2]. Its solubility is highly pH-dependent, exhibiting a classic U-shaped solubility profile. It reaches its solubility minimum at its isoelectric point (pI), where the molecule exists predominantly in its neutral or zwitterionic form[3].

Mechanistic Principles of Solubilization

Aqueous Solubility Dynamics The key to controlling the aqueous solubility of aminophenol derivatives lies in manipulating their ionization state[2].

  • Acidic Conditions (pH < 7): The amine group is protonated (-NH3+), rendering the molecule positively charged and highly water-soluble[4].

  • Basic Conditions (pH > 11): The phenolic hydroxyl group is deprotonated (-O-), forming a negatively charged phenolate ion, which also exhibits high aqueous solubility[2].

  • Neutral/Physiological Conditions (pH 7.4–9.0): The compound approaches its isoelectric point. The lack of net charge maximizes intermolecular hydrophobic interactions and hydrogen bonding between the phenol and amine groups, leading to rapid precipitation[3].

Organic Solvent Dynamics In organic synthesis or in vitro assays, polar aprotic solvents (like DMSO or DMF) are the gold standard. These solvents act as strong hydrogen-bond acceptors, effectively disrupting the intermolecular hydrogen-bonding network between the phenol and amine groups of adjacent molecules, resulting in rapid dissolution[5].

Comparative Solubility Data

Solvent SystemIonization StateEstimated SolubilityMechanistic RationaleRecommended Application
0.1 M HCl (Aqueous) Cationic (-NH3+)High (>20 mg/mL)Amine protonation disrupts crystal lattice via ion-dipole interactions.Acidic biological assays, salt formation.
0.1 M NaOH (Aqueous) Anionic (-O-)High (>20 mg/mL)Phenol deprotonation creates soluble phenolate salt.Basic extractions, specific synthetic routes.
PBS Buffer (pH 7.4) Neutral / ZwitterionicVery Low (<1 mg/mL)Isoelectric point proximity drives hydrophobic aggregation.Not recommended for direct stock preparation.
DMSO / DMF Neutral (Solvated)Excellent (>50 mg/mL)Strong H-bond acceptance disrupts intermolecular networks.In vitro stock solutions, long-term storage.
Methanol / Ethanol Neutral (Solvated)Moderate (~10-20 mg/mL)Protic solvation of both polar and non-polar moieties.Recrystallization, organic synthesis.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of a 10 mg/mL Aqueous Stock Solution (Acidic) Expertise & Causality: This protocol uses acid-driven protonation to force the molecule into a soluble cationic state. It is designed as a self-validating system; if the solution remains cloudy, the pH has not dropped sufficiently below the amine's pKa.

  • Weighing: Accurately weigh 10.0 mg of 4-(1-Amino-2-methylpropyl)phenol powder into a clean, static-free glass vial.

  • Acid Addition: Add 900 µL of 0.1 M HCl to the vial. Causality: The strong acid immediately drops the microenvironmental pH below 2.0, ensuring >99% protonation of the amine group.

  • Agitation: Vortex the mixture for 30–60 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial in a dimly lit room. A solid, uninterrupted beam indicates the presence of micro-precipitates (failed dissolution). A clear pass with no beam scattering indicates complete dissolution.

  • Volume Adjustment: Once completely dissolved, add molecular biology grade water to bring the final volume to exactly 1.0 mL.

  • Storage: Store at 4°C for up to 1 week. Protect from light to prevent phenol oxidation.

Protocol B: Preparation of a 50 mM Organic Stock Solution (DMSO) Expertise & Causality: DMSO is chosen for its ability to solvate amphoteric compounds without altering their protonation state, making it ideal for downstream dilution into complex assay buffers[5].

  • Calculation & Weighing: For a 50 mM stock (Molecular Weight ≈ 165.23 g/mol ), weigh 8.26 mg of the compound into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Causality: Trace water in standard DMSO can trigger localized precipitation of the neutral amphoteric species. Anhydrous DMSO prevents this.

  • Dissolution: Vortex vigorously for 1 minute. The compound should dissolve almost instantaneously due to the disruption of intermolecular H-bonds.

  • Aliquoting: Divide the stock into 50 µL aliquots. Causality: This avoids freeze-thaw cycles, which introduce atmospheric moisture and cause compound degradation.

  • Storage: Store aliquots at -20°C or -80°C.

Solubilization Workflow Diagram

SolubilizationWorkflow Start 4-(1-Amino-2-methylpropyl)phenol (Solid Powder) Decision Target Application? Start->Decision Aq Aqueous Assay (In vivo / Cell Culture) Decision->Aq Biological Org Organic Synthesis (In vitro / Chemical) Decision->Org Chemical AqAcid Acidic Media (pH < 7) Protonated Amine (-NH3+) Aq->AqAcid Adjust pH down AqBase Basic Media (pH > 11) Deprotonated Phenol (-O-) Aq->AqBase Adjust pH up Avoid Avoid pH 7.5-10 (Isoelectric Point = Precipitation) Aq->Avoid Warning OrgPolar Polar Aprotic (DMSO/DMF) High Solubility (>50 mg/mL) Org->OrgPolar Best for Stocks OrgProtic Polar Protic (MeOH/EtOH) Moderate Solubility Org->OrgProtic Best for Synthesis

Caption: Decision matrix for solubilizing 4-(1-Amino-2-methylpropyl)phenol based on application.

Troubleshooting & Best Practices

  • Issue: Precipitation upon dilution into physiological buffers (pH 7.4).

    • Causality: Diluting a DMSO stock or an acidic stock into a neutral pH buffer forces the compound toward its isoelectric point, drastically reducing its solubility[3].

    • Solution: Ensure the final concentration of the compound in the assay buffer is below its intrinsic solubility limit (<100 µM). If higher concentrations are required, introduce a co-solvent (e.g., 5% Tween-80 or 10% PEG-400) to the buffer before adding the compound stock.

  • Issue: Solution turns pink or brown over time.

    • Causality: The phenolic hydroxyl group is susceptible to auto-oxidation, forming quinone derivatives, especially in basic aqueous solutions or when exposed to light.

    • Solution: Prepare basic aqueous solutions fresh immediately prior to use. For long-term storage, rely on anhydrous DMSO stocks kept at -20°C in amber vials.

References

  • Koirala, B. "Preformulation Studies (Amphoteric Drug Solubility and pH Profiles)." SlideShare. Available at: [Link]

Sources

Method

Application Note: Proper Storage, Handling, and Stability Protocols for 4-(1-Amino-2-methylpropyl)phenol

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Chemical Profiling and Degradation Mechanisms...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Chemical Profiling and Degradation Mechanisms

4-(1-Amino-2-methylpropyl)phenol is a bioactive phenolic primary amine. Due to its dual-functional nature—comprising both an electron-rich phenol ring and a nucleophilic primary amine—the compound is highly susceptible to environmental degradation if not managed with strict physicochemical controls. Understanding the causality behind its degradation is critical for maintaining batch-to-batch reproducibility in preclinical assays.

The Causality of Degradation
  • Phenol Auto-Oxidation: Phenolic compounds are inherently prone to auto-oxidation, a process that converts the phenol ring into highly reactive ortho- or para-quinone intermediates[1]. This redox reaction is aggressively catalyzed by molecular oxygen, UV/visible light, and trace transition metals (e.g., Fe²⁺, Cu²⁺)[2].

  • Polymerization (Browning): Once formed, electrophilic quinones rapidly react with the primary amine groups of adjacent 4-(1-Amino-2-methylpropyl)phenol molecules. This irreversible cross-linking forms high-molecular-weight polymers, visually presenting as a yellow-to-brown discoloration of the powder or solution[3].

  • Amine Reactivity: Prolonged exposure to ambient air allows the primary amine to react with atmospheric carbon dioxide, leading to the formation of carbamate salts, which alters the compound's solubility and molecular weight.

To ensure scientific integrity, all handling must be treated as a self-validating system: if the storage protocol is breached, visual discoloration serves as an immediate indicator of compromised purity.

Degradation Pathway and Storage Mitigation Workflow

G A 4-(1-Amino-2-methylpropyl)phenol (Stable State) B Exposure to O₂, Light, or Transition Metals A->B Improper Handling E Protective Storage (Argon, -20°C, Amber Vials) A->E SOP Compliance C Phenol Auto-oxidation (Reactive Quinones) B->C Catalyzed Redox D Polymerization & Degradation (Loss of Efficacy / Browning) C->D Irreversible Cross-linking E->A Maintained Integrity

Workflow illustrating the oxidative degradation pathway and protective storage countermeasures.

Quantitative Storage Guidelines

To arrest thermodynamic degradation and prevent photo-oxidation, 4-(1-Amino-2-methylpropyl)phenol must be stored under strictly controlled environmental parameters. The following table summarizes the validated storage conditions based on the compound's physical state[4].

Storage StateOptimal TemperatureAtmosphereLight ExposureMax Shelf-Life
Solid (Lyophilized Powder) -20°C to -80°CArgon or Nitrogen (Inert)Protect from light (Amber vial)Up to 24 months
Stock Solution (e.g., DMSO) -80°CArgon overlayProtect from lightUp to 6 months
Working Solution (Aqueous) 4°C (On ice)N/A (Use immediately)Protect from light< 12 hours

Note: Storage at -20°C is acceptable for short-term solid storage (up to 1 month), but -80°C is mandatory for long-term preservation and all liquid stock solutions[4].

Step-by-Step Handling and Reconstitution Protocol

The following protocol is designed to eliminate the introduction of oxygen and prevent the "freeze-concentration effect"—a phenomenon where slow freezing or repeated freeze-thaw cycles cause localized concentration gradients and pH shifts, exposing the compound to hyper-concentrated reactive oxygen species.

Phase 1: Preparation of the Reconstitution Environment
  • Solvent Degassing: Prior to reconstitution, sparge the chosen solvent (e.g., anhydrous DMSO or HPLC-grade water) with high-purity Argon or Nitrogen gas for 15–30 minutes. Causality: This displaces dissolved molecular oxygen, removing the primary electron acceptor required for quinone formation.

  • Temperature Equilibration: Allow the sealed vial of 4-(1-Amino-2-methylpropyl)phenol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which accelerates hydrolytic degradation and introduces dissolved oxygen.

Phase 2: Solubilization and Aliquoting
  • Dissolution: Add the degassed solvent to the vial. If precipitation or phase separation occurs, utilize gentle sonication in a water bath (< 30°C) rather than applying direct heat[4].

  • Inert Gas Overlay: Once dissolved, gently blow a stream of Argon over the surface of the solution for 10 seconds to displace ambient air from the vial headspace.

  • Single-Use Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes. Causality: This strictly prevents freeze-thaw cycles, which physically shear the molecules and accelerate oxidative stress during the thawing phase.

Phase 3: Thawing and Experimental Application
  • Rapid Thaw: Thaw aliquots rapidly in a 37°C water bath until just melted, then immediately transfer to ice.

  • Immediate Use: Dilute the stock into the final aqueous working buffer immediately prior to the assay. Discard any unused working solution at the end of the day; do not refreeze.

Safety and Exposure Control

As a bioactive phenolic amine structurally related to endogenous trace amines (e.g., tyramine), 4-(1-Amino-2-methylpropyl)phenol poses specific occupational hazards[5].

  • Toxicity Profile: The compound is a known skin and severe eye irritant. Inhalation of the lyophilized dust may cause respiratory tract irritation and systemic sympathetic nervous system activation.

  • Engineering Controls: All handling of the dry powder must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosol dispersion.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloving recommended during reconstitution), tightly sealed chemical safety goggles, and a standard laboratory coat[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(1-Amino-2-methylpropyl)phenol Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing solubility failures when preparing stock solutions of 4-(1-Amino-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing solubility failures when preparing stock solutions of 4-(1-Amino-2-methylpropyl)phenol in Dimethyl Sulfoxide (DMSO).

Below, we address the root causes of this phenomenon through a mechanistic lens and provide field-validated, self-correcting protocols to achieve complete dissolution.

Q: Why is 4-(1-Amino-2-methylpropyl)phenol failing to dissolve in pure DMSO?

A: The failure of this compound to dissolve in pure DMSO is driven by its amphoteric nature and the resulting high crystal lattice energy.

4-(1-Amino-2-methylpropyl)phenol (commonly utilized as the (1S) enantiomer, CAS 1213469-19-2) possesses both a basic primary amine and an acidic phenolic hydroxyl group[1]. While simpler aminophenols often exhibit high solubility in polar aprotic solvents[2], the bulky 2-methylpropyl (isobutyl) group increases the molecule's overall hydrophobicity.

More critically, the amine and phenol groups engage in strong intermolecular hydrogen bonding. In the solid state, this can lead to zwitterion formation. DMSO is an excellent hydrogen bond acceptor but a poor hydrogen bond donor. Consequently, pure DMSO cannot effectively solvate the negatively charged phenolate or disrupt the highly stable amine-phenol intermolecular network without external thermodynamic or chemical intervention[3].

G A 4-(1-Amino-2-methylpropyl)phenol (Amphoteric Molecule) B Phenolic -OH (H-bond Donor/Acidic) A->B C Primary Amine -NH2 (H-bond Acceptor/Basic) A->C D Zwitterion Formation & Intermolecular H-Bond Network B->D C->D E High Crystal Lattice Energy D->E Drives F Solvation Failure in Pure DMSO E->F Results in G Add 0.1% TFA (Protonates Amine) F->G Intervention A H Add NaOH/Base (Deprotonates Phenol) F->H Intervention B I Lattice Disruption & Successful Solvation G->I Breaks network H->I Breaks network

Graphviz diagram illustrating the mechanistic pathways of zwitterion lattice disruption.

Q: What is the recommended protocol to achieve complete dissolution?

A: To dissolve the compound, you must chemically disrupt the intermolecular hydrogen bonding network. The most reliable method is Acid-Mediated Disruption using a volatile acid like Trifluoroacetic acid (TFA). Protonating the primary amine eliminates its ability to act as a hydrogen bond acceptor, instantly collapsing the zwitterionic lattice.

Protocol: Acid-Mediated Solvation Workflow

This protocol is designed to be self-validating; if the solution remains cloudy after Step 4, the compound may be degraded or highly polymerized.

  • Gravimetric Preparation: Weigh the desired amount of 4-(1-Amino-2-methylpropyl)phenol into a sterile, amber glass vial (amber glass prevents photo-oxidation).

  • Baseline Solvation: Add 90% of the final target volume of anhydrous, molecular-biology grade DMSO. Vortex for 30 seconds. (Note: The solution will likely remain a cloudy suspension).

  • Chemical Disruption: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 0.1% to 0.5% v/v.

  • Thermal-Acoustic Agitation: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 5 to 10 minutes. The mechanical cavitation combined with gentle heat provides the kinetic energy needed to overcome the activation barrier of dissolution.

  • Volume Adjustment & Verification: Allow the solution to return to room temperature. Add the remaining 10% DMSO to reach the final volume. The solution should now be completely transparent.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound).

Quantitative Solubility Matrix
Solvent ConditionExpected Solubility LimitMechanism of ActionDownstream Assay Compatibility
Pure DMSO < 5 mg/mLBaseline aprotic solvationHigh
Pure DMSO + Heat (40°C) ~ 10 mg/mLThermal kinetic disruptionHigh (May precipitate upon cooling)
DMSO + 0.1% NaOH > 30 mg/mLPhenol deprotonationLow (High pH accelerates oxidation)
DMSO + 0.1% TFA > 50 mg/mL Amine protonation (Lattice disruption) Moderate (Requires media buffering)
Q: Why did my DMSO stock solution turn yellow or brown over time?

A: This is a classic indicator of phenolic oxidation . Aminophenols are highly susceptible to auto-oxidation, especially in the presence of trace water, oxygen, or light, eventually forming colored quinone derivatives[2]. DMSO is hygroscopic and will pull moisture from the air, which accelerates this degradation.

Troubleshooting Steps:

  • Purge with Inert Gas: Always blanket the headspace of your DMSO stock vials with Argon or Nitrogen before sealing.

  • Aliquot and Freeze: Do not subject the stock to freeze-thaw cycles. Aliquot the dissolved stock into single-use amber vials and store at -20°C or -80°C[1].

  • Check Solvent Quality: Ensure you are using anhydrous DMSO (≤0.005% water) packaged under argon.

Q: Is the DMSO + TFA solubilization method compatible with in vitro cell culture assays?

A: Yes, but it requires strict dilution controls. Both DMSO and TFA exhibit dose-dependent cytotoxicity.

When transferring your stock solution into aqueous cell culture media, the final concentration of DMSO should not exceed 0.1% to 0.5% v/v , depending on the cell line. If your stock contains 0.1% TFA, a 1:1000 dilution into culture media will result in a final TFA concentration of 0.0001%. At this concentration, standard culture media (e.g., DMEM or RPMI containing sodium bicarbonate) possesses more than enough buffering capacity to neutralize the trace acid without altering the physiological pH.

Q: Does the chiral purity of the compound affect its solubility?

A: Yes. The (1S) enantiomer (CAS 1213469-19-2) and the racemic mixture of 4-(1-Amino-2-methylpropyl)phenol will exhibit different solid-state packing arrangements. Racemates often form centrosymmetric crystals that are denser and possess higher lattice energies than enantiopure crystals. If you switch from an enantiopure batch to a racemic batch, you may notice a decrease in baseline solubility, requiring a slight increase in sonication time or TFA concentration.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol." PubChem, [Link].

  • Zhao, Y., et al. "An Acidity Scale of Triazolium-Based NHC Precursors in DMSO." Journal of the American Chemical Society, [Link].

Sources

Optimization

resolving HPLC peak tailing during 4-(1-Amino-2-methylpropyl)phenol analysis

Target Analyte: 4-(1-Amino-2-methylpropyl)phenol Welcome to the Technical Support Knowledge Base. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-(1-Amino-2-methylpropyl)phenol

Welcome to the Technical Support Knowledge Base. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-(1-Amino-2-methylpropyl)phenol. Because this molecule features both a bulky, hydrophobic framework and a highly polar, basic primary amine, it is notoriously susceptible to peak tailing in reversed-phase High-Performance Liquid Chromatography (HPLC).

This document bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing and resolving peak asymmetry.

Part 1: Diagnostic Knowledge Base (FAQs)

Q: Mechanistically, why does 4-(1-Amino-2-methylpropyl)phenol exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism known as cation exchange. In standard acidic or neutral mobile phases, the primary amine group of 4-(1-Amino-2-methylpropyl)phenol becomes fully protonated ( NH3+​ ). Concurrently, older "Type A" silica columns contain residual surface silanol groups ( Si−OH ) that ionize into negatively charged siloxanes ( Si−O− ) at mid-pH levels[1][2]. While the hydrophobic core of the analyte interacts predictably with the C18 phase, the protonated amine undergoes strong electrostatic attraction with these ionized silanols. This dual-retention mechanism causes analyte molecules to desorb at heterogeneous rates, stretching the trailing edge of the peak[2][3].

Q: I am currently using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why isn't the low pH suppressing the silanols? A: Formic acid is often insufficiently acidic to completely suppress silanol ionization on standard silica. At pH 2.7, a fraction of the highly acidic silanols remains negatively charged. Because the primary amine of your analyte has a high pKa, it remains fully positively charged. This allows the cation exchange to persist[4]. Resolving this requires a stronger acid (like Trifluoroacetic acid) or a competing base.

Q: How can I definitively prove whether the tailing is caused by chemical interactions (silanols) or a physical system failure (e.g., dead volume)? A: You must perform a Self-Validating System Check . Inject a purely neutral, non-ionizable marker compound (such as Toluene or Uracil) under your current mobile phase conditions.

  • If the neutral marker is perfectly symmetrical ( As≈1.0 ) but the amine tails: The issue is definitively chemical (secondary silanol interactions)[1].

  • If BOTH the neutral marker and the amine tail: The issue is physical. You must troubleshoot the system for a blocked frit, column bed deformation, or excessive extra-column dead volume (e.g., using tubing wider than 0.005" ID)[1][2].

TroubleshootingTree Start Observe Peak Tailing 4-(1-Amino-2-methylpropyl)phenol InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckShape Does the neutral marker tail? InjectNeutral->CheckShape PhysicalIssue Physical Issue: Check fittings, frits, or column void CheckShape->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckShape->ChemicalIssue No Action1 Lower pH to < 3.0 (e.g., 0.1% TFA) ChemicalIssue->Action1 Action2 Add Silanol Suppressor (e.g., 10mM TEA) ChemicalIssue->Action2 Action3 Switch to Type B Endcapped C18 ChemicalIssue->Action3

Decision tree for diagnosing physical vs. chemical peak tailing in basic analytes.

Part 2: Standard Operating Procedures (SOPs) for Resolution

If the self-validating check confirms chemical tailing, implement one of the following targeted workflows.

Workflow A: Mobile Phase Optimization via Strong Ion-Pairing (TFA)

Causality: Switching from Formic Acid to Trifluoroacetic Acid (TFA) drops the pH to ~2.0, which forces nearly all silanols into their neutral ( Si−OH ) state. Furthermore, the CF3​COO− anion strongly ion-pairs with the protonated amine, neutralizing its positive charge and creating a highly hydrophobic complex that elutes symmetrically[4].

  • Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm) to yield 0.1% TFA (v/v). Verify the pH is ≤2.0 .

  • Organic Modifier: Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Purge: Flush the HPLC system lines with 50:50 Water:Acetonitrile to remove any previous buffer salts to prevent precipitation.

  • Equilibration: Equilibrate the column for at least 15-20 column volumes. Note: TFA acts as a strong ion-pairing agent and requires significantly longer equilibration times than standard buffers to fully saturate the stationary phase[5].

  • Validation: Inject the sample and calculate the USP Tailing Factor ( Tf​ ).

Mechanism Amine Protonated Amine (Analyte-NH3+) Interaction Cation Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing TFA Add 0.1% TFA (pH ~2.0) Neutralize Silanols Protonated (Si-OH) TFA->Neutralize IonPair Ion Pairing (Analyte-NH3+ : CF3COO-) TFA->IonPair Sharp Symmetrical Peak (As ~ 1.0) Neutralize->Sharp IonPair->Sharp

Mechanistic pathway of silanol-induced tailing and its resolution via TFA addition.

Workflow B: Silanol Masking via Competing Base (Triethylamine)

Causality: If your detector (e.g., MS) is sensitive to TFA ion suppression, or your column cannot withstand pH 2.0, you must mask the silanols. Triethylamine (TEA) is a strong competing base that aggressively binds to active Si−O− sites, physically blocking the 4-(1-Amino-2-methylpropyl)phenol from interacting with them[6][7].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous buffer.

  • Additive Integration: Add 5 to 10 mM Triethylamine (TEA) to the buffer[6].

  • pH Adjustment: Adjust the pH to 3.0 or 7.0 using phosphoric acid, depending on your desired retention profile.

  • Filtration: Filter the mobile phase through a 0.22 µm membrane.

  • Execution: Equilibrate the column and perform the injection. Caution: TEA can accelerate the hydrolysis of column endcapping over time, slightly reducing column lifespan[6].

Workflow C: Stationary Phase Upgrade (Type B Silica)

Causality: The most robust, long-term solution is to eliminate the source of the problem. Older Type A silicas contain metal impurities that increase the acidity (and thus ionization) of silanol groups[6]. Modern Type B silicas are ultra-pure and heavily endcapped.

  • Selection: Replace standard C18 columns with high-purity Type B silica columns (metal impurities < 10 ppm)[3][8].

  • Advanced Chemistries: For basic amines, select a column with polar-embedded groups (e.g., amide linkages) which create a localized hydration layer that shields residual silanols from the analyte[2].

Part 3: Quantitative Data & Expected Outcomes

The table below summarizes the expected impact of the above interventions on the peak symmetry of 4-(1-Amino-2-methylpropyl)phenol.

Experimental ConditionMobile Phase AdditiveColumn TypeExpected USP Tailing Factor ( Tf​ )Causality / Mechanism
Baseline (Poor) 0.1% Formic Acid (pH ~2.7)Type A Silica (Standard C18)> 2.0Partial silanol ionization; strong cation exchange with primary amine.
Optimized pH & Ion-Pairing 0.1% Trifluoroacetic Acid (pH ~2.0)Type A Silica (Standard C18)1.0 - 1.2Silanols fully protonated (neutralized); TFA forms hydrophobic ion-pair with amine[4].
Competing Base Strategy 10 mM Triethylamine (TEA) bufferType A Silica (Standard C18)1.1 - 1.4TEA saturates and masks active Si−O− sites, preventing analyte interaction[7].
Stationary Phase Upgrade 0.1% Formic Acid (pH ~2.7)Type B Silica (Fully Endcapped / Polar Embedded)1.0 - 1.2High-purity silica lacks metal impurities; endcapping physically shields residual silanols[2][8].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at:[Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. Available at:[Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction for 4-(1-Amino-2-methylpropyl)phenol Synthesis

Welcome to the Technical Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of 4-(1-Amino-2-methylpropyl)phenol , a critical chiral amine and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for drug development professionals and process chemists scaling up the synthesis of 4-(1-Amino-2-methylpropyl)phenol , a critical chiral amine and pharmaceutical building block.

The synthesis of this molecule typically relies on the catalytic reductive amination of 4-isobutyrylphenol or the catalytic hydrogenation of its corresponding oxime. Because the target amino group is situated at a highly activated benzylic position, the reduction process is highly susceptible to side reactions such as dimerization and hydrogenolysis. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to optimize your reaction conditions.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, analyze your crude reaction mixture via HPLC-MS. Match your impurity profile to the diagnostic logic tree below to determine the precise chemical intervention required.

Workflow Start Low Yield of Target Amine Analyze Run HPLC-MS Analysis Start->Analyze Dimer >5% Secondary Amine Analyze->Dimer Cleavage >5% Deaminated Phenol Analyze->Cleavage Unreacted >10% Residual Oxime/Ketone Analyze->Unreacted Action1 Increase NH3 to 10 eq Switch to Raney Ni Dimer->Action1 Action2 Lower Temp to 40°C Avoid Pd/C Catalysts Cleavage->Action2 Action3 Perform Spike-and-Purge Test Increase H2 Pressure Unreacted->Action3

Caption: Troubleshooting workflow for optimizing reaction conditions based on HPLC impurity profiling.

Knowledge Base: Reaction Optimization FAQs

Q1: Why am I seeing high levels of the secondary amine dimer byproduct?

Causality: Dimerization occurs when the newly formed primary amine, 4-(1-amino-2-methylpropyl)phenol, acts as a nucleophile and attacks the unreacted imine/oxime intermediate. This side reaction outcompetes the hydrogenation of the imine when there is a localized deficiency of ammonia or hydrogen at the catalyst surface 1. Solution: Maintain a high concentration of ammonia (at least 10 equivalents) to shift the condensation equilibrium away from the dimer. Additionally, switching from standard Pd/C to dual-function catalysts or Raney Nickel significantly accelerates the reduction of the imine before dimerization can occur 2.

Q2: I am observing significant loss of the amino group (deamination). What is causing this?

Causality: The amino group in 4-(1-amino-2-methylpropyl)phenol is situated at the benzylic position (alpha to the phenol ring). Palladium catalysts have a high affinity for inserting into benzylic C-N and C-O bonds, leading to rapid hydrogenolysis (cleavage) and the formation of the inactive 4-isobutylphenol byproduct. Solution: Avoid Palladium-on-carbon (Pd/C) for this specific substrate. Ruthenium-based catalysts or sponge metal catalysts like Raney Nickel suppress benzylic C-N cleavage while maintaining high activity for C=N reduction 3.

Q3: The reaction stalls at 70% conversion. How do I force it to completion?

Causality: Stalled conversions are typically caused by either thermodynamic equilibrium limits (e.g., ammonia depletion) or catalyst poisoning (e.g., trace sulfur/halides from upstream ketone synthesis). Self-Validating Intervention (The Spike-and-Purge Test): To diagnose the root cause, withdraw a 1 mL sample of the stalled reaction. Spike it with 10% w/w fresh catalyst and re-pressurize with H 2​ in a parallel mini-reactor.

  • Validation A: If conversion resumes rapidly, your main reactor catalyst is poisoned. You must implement a charcoal filtration step on your starting material prior to hydrogenation.

  • Validation B: If conversion remains flat, the issue is thermodynamic. Vent the main reactor, add 5 equivalents of methanolic ammonia, and re-pressurize.

Quantitative Optimization Data

The tables below summarize the quantitative impact of catalyst selection and reaction parameters on the yield and purity of 4-(1-Amino-2-methylpropyl)phenol.

Table 1: Catalyst Performance Matrix (Standardized at 50°C, 10 bar H 2​ , 8h)
Catalyst SystemConversion (%)Target Primary Amine (%)Dimer Byproduct (%)Deamination Byproduct (%)
10% Pd/C>99%42.5%12.0%45.5%
5% Ru/C88.0%81.2%4.5%2.3%
Raney Nickel (W-2)>99%94.8% 3.1%<1.0%
Zinc powder / Aq. Base65.0%55.0%28.0% <1.0%

(Note: Zinc powder in aqueous media strongly promotes hydrodimerization via aminoalkyl radical intermediates, making it unsuitable for this specific primary amine target 4.)

Table 2: Parameter Optimization for Raney Nickel Catalysis
Temp (°C)H 2​ Pressure (bar)NH 3​ EquivalentsTarget Yield (%)Notes / Observations
255562%Incomplete conversion at 12 hours.
5010584%Moderate dimerization observed.
50 15 15 96% Optimal conditions. Minimal byproducts.
80151578%Thermal degradation and increased C-N cleavage.

Mechanistic Pathway

Understanding the competing pathways is critical for process control. The diagram below illustrates how the imine intermediate partitions between the desired primary amine, the dimer byproduct, and the hydrogenolysis degradation pathway.

Pathway Precursor 4-Isobutyrylphenol (Ketone) Intermediate Oxime / Imine Intermediate Precursor->Intermediate NH2OH or NH3 - H2O Target 4-(1-Amino-2-methylpropyl)phenol (Target Primary Amine) Intermediate->Target H2, Raney Ni (Desired) Dimer Bis-alkylamine (Dimer Byproduct) Target->Dimer + Intermediate (Side Reaction) Deam 4-Isobutylphenol (Hydrogenolysis Byproduct) Target->Deam Pd/C + H2 (C-N Cleavage)

Caption: Mechanistic pathway of catalytic reduction showing target primary amine and common byproducts.

Self-Validating Experimental Protocol

This step-by-step methodology details the optimized reductive amination workflow using Raney Nickel. Every critical step includes an inline validation check to ensure process integrity.

Step 1: Substrate and Reagent Preparation

  • Dissolve 100 g of 4-isobutyrylphenol (or its corresponding oxime) in 800 mL of anhydrous methanol.

  • Chill the solution to 0°C and bubble anhydrous NH 3​ gas until 15 equivalents are dissolved (monitor by mass increase).

  • Validation Check: Titrate a 1 mL aliquot with 1M HCl to confirm the exact ammonia concentration. If <15 eq, continue bubbling. Low ammonia will mathematically guarantee >5% dimer formation.

Step 2: Catalyst Loading and Sealing

  • Transfer the solution to a 2 L Hastelloy autoclave.

  • Carefully add 10 g (10% w/w) of washed, active Raney Nickel slurry. (Caution: Pyrophoric. Never allow the catalyst to dry).

  • Seal the reactor.

  • Validation Check (Seal Integrity): Pressurize the reactor to 5 bar with N 2​ gas and isolate the inlet valve. Monitor the digital pressure gauge for 10 minutes. A pressure drop of >0.1 bar invalidates the seal; do not introduce H 2​ until O-rings are replaced.

Step 3: Reaction Execution

  • Purge the reactor with N 2​ (3 cycles of 5 bar), followed by H 2​ (3 cycles of 5 bar).

  • Pressurize with H 2​ to 15 bar and set the impeller speed to 800 RPM to eliminate mass-transfer limitations.

  • Heat the reactor to 50°C.

Step 4: Inline Reaction Monitoring

  • At t=4 hours, withdraw a 0.5 mL aliquot via the sampling dip-tube.

  • Filter the aliquot immediately through a 0.2 µm PTFE syringe filter to quench the reaction (by removing the catalyst).

  • Validation Check: Analyze via HPLC. The reaction is validated as "healthy" if the intermediate imine is <5% and the secondary amine dimer is <2%. If the imine is >10%, execute the Spike-and-Purge test described in the FAQ section.

Step 5: Workup and Isolation

  • Once conversion is >99%, cool the reactor to 20°C and carefully vent the H 2​ and excess NH 3​ through an acid scrubber.

  • Purge with N 2​ (3 cycles).

  • Filter the reaction mixture through a pad of Celite under an inert N 2​ atmosphere to remove the Raney Nickel.

  • Concentrate the filtrate in vacuo to yield the crude 4-(1-amino-2-methylpropyl)phenol, which can be further purified via recrystallization as a hydrochloride salt.

References

  • Source: acs.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

addressing baseline noise in 4-(1-Amino-2-methylpropyl)phenol LC-MS/MS quantification

Welcome to the advanced troubleshooting guide for the quantification of 4-(1-Amino-2-methylpropyl)phenol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a polar, low-molecular-weight chiral phenolic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the quantification of 4-(1-Amino-2-methylpropyl)phenol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a polar, low-molecular-weight chiral phenolic amine (MW: 165.23 g/mol ), this compound presents unique bioanalytical challenges. Its primary amine group necessitates positive Electrospray Ionization (ESI+), which is highly susceptible to matrix suppression and chemical noise in the low mass range[1].

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve baseline noise, ensuring high-fidelity quantification that meets rigorous regulatory standards[2].

Part 1: Diagnostic Workflows and Root Cause Analysis

Before altering your methodology, you must isolate the origin of the baseline noise. Noise in LC-MS/MS is rarely random; it is typically a symptom of chemical interference, poor desolvation, or matrix competition[3].

G N1 High Baseline Noise (m/z 166.2) N2 Divert LC Flow to Waste & Infuse Pure Solvent N1->N2 N3 Noise Persists: MS Source / Gas Issue N2->N3 Yes N4 Noise Drops: LC / Matrix Issue N2->N4 No N5 Contaminated ESI Cone or Suboptimal Gas Flow N3->N5 N6 Mobile Phase Impurities or Column Bleed N4->N6 N7 Matrix Suppression (Endogenous Phospholipids) N4->N7

Fig 1: Root cause isolation workflow for LC-MS/MS baseline noise.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high for 4-(1-Amino-2-methylpropyl)phenol in ESI+ mode?

A: The compound has a protonated precursor ion [M+H]+ of m/z 166.2. The low mass range (m/z < 200) is notoriously prone to high chemical background noise[1]. This noise is primarily caused by solvent clusters (e.g., water/methanol/sodium clusters) and trace basic contaminants (like plasticizers or environmental amines) in the mobile phase that easily ionize in ESI+[4]. Because the target analyte competes for charge with these low-mass background ions, the Signal-to-Noise (S/N) ratio degrades significantly.

Q2: How do I definitively differentiate between chemical noise and instrument/detector noise?

A: You must use a self-validating isolation test. Divert the LC effluent to waste using the built-in divert valve, and use a syringe pump to infuse pure LC-MS grade solvent directly into the ESI source[4][5].

  • If the noise remains high: The issue is localized to the mass spectrometer. It indicates a contaminated ESI source, a dirty corona needle/cone, or insufficient desolvation gas flow[6].

  • If the noise drops to near zero: The noise is chromatographic. It is being introduced by mobile phase impurities, column bleed, or matrix components eluting from the LC system[5].

Q3: My compound elutes near the void volume in Reversed-Phase LC (RPLC), leading to severe matrix suppression. How can I fix this?

A: 4-(1-Amino-2-methylpropyl)phenol is a polar amine. On standard C18 (RPLC) columns, highly polar compounds exhibit poor retention and co-elute with the solvent front, where un-retained salts and endogenous matrix components cause severe ion suppression and baseline elevation[2][7]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >80% Acetonitrile) to retain polar analytes[7][8]. The high organic content drastically reduces the surface tension of the eluent, leading to vastly superior droplet fission and desolvation in the ESI source. This directly translates to lower baseline noise and a 4- to 10-fold increase in MS sensitivity[9].

Q4: What sample preparation strategies are best to reduce matrix-induced baseline noise?

A: Simple Protein Precipitation (PPT) is insufficient for low-level bioanalysis because it leaves high concentrations of endogenous phospholipids in the extract, which are a primary cause of matrix effects and elevated baselines[2][10]. Because 4-(1-Amino-2-methylpropyl)phenol contains a basic primary amine, you should utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The basic amine will bind tightly to the strong cation exchange resin, allowing you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the purified analyte[11].

Part 3: Quantitative Data & Methodological Optimization

To illustrate the mechanistic advantage of switching from RPLC to HILIC for phenolic amines, consider the physical parameters that dictate baseline noise and signal intensity.

Table 1: RPLC vs. HILIC Impact on Phenolic Amine Quantification
ParameterReversed-Phase LC (C18)HILIC (Amide/Silica)Impact on Baseline Noise & Sensitivity
Mobile Phase at Elution High Aqueous (>80% Water)High Organic (>80% Acetonitrile)High organic in HILIC lowers surface tension, improving ESI droplet evaporation and reducing noise[9].
Analyte Retention Poor (Elutes near void volume)Strong (Retained by aqueous layer)HILIC separates the analyte from early-eluting matrix salts, eliminating suppression zones[7][12].
Buffer Compatibility Tolerates non-volatile saltsRequires volatile buffers (Formate)Volatile buffers in HILIC prevent source contamination and reduce chemical background noise[7].
Sample Diluent Must be highly aqueousCan be highly organic (e.g., SPE eluate)HILIC allows direct injection of organic SPE extracts, preventing peak broadening[9].

Part 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology designed to eliminate baseline noise and maximize the S/N ratio for 4-(1-Amino-2-methylpropyl)phenol.

G S1 1. Sample Prep (MCX SPE) S2 2. LC Separation (HILIC Column) S1->S2 S3 3. MS Ionization (ESI+ Optimization) S2->S3 S4 4. Data Acquisition (MRM Optimization) S3->S4

Fig 2: Optimized HILIC-MS/MS workflow for phenolic amine quantification.

Step 1: Sample Preparation (MCX SPE)

Causality: Isolates the basic amine from matrix phospholipids to prevent ion suppression[11].

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid (to protonate the amine) and load onto the cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid in Water (removes salts), followed by 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the resin).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 95:5 Acetonitrile:Water to match the HILIC initial mobile phase conditions.

Step 2: Chromatographic Separation (HILIC)

Causality: Retains the polar analyte away from the void volume and utilizes high organic content for superior MS desolvation[7].

  • Column: Use a superficially porous HILIC column (e.g., 2.7 µm Amide or bare Silica) to maintain low backpressure while achieving high efficiency[9].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0, adjusted with Formic Acid). Note: Use strictly LC-MS grade reagents to prevent chemical noise[1].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 minute, then ramp to 60% B over 4 minutes. Return to 95% B and equilibrate for at least 10 column volumes.

Step 3: MS/MS Source Optimization

Causality: Proper gas dynamics prevent solvent clusters from reaching the detector, lowering the baseline[1][11].

  • Desolvation Gas: Increase the desolvation gas temperature (e.g., 400–500 °C) and flow rate to ensure complete evaporation of the highly organic HILIC eluent.

  • Cone Voltage: Perform a step-wise optimization of the cone voltage. While a higher voltage increases analyte transmission, it can also increase the transmission of low-mass background noise. Find the voltage that maximizes the S/N ratio, not just the absolute signal[1].

  • Divert Valve: Program the LC-MS divert valve to send the first 1.5 minutes of the LC run (the void volume) to waste. This prevents un-retained salts from contaminating the ESI source[4][6].

Sources

Troubleshooting

reducing chemical impurities in 4-(1-Amino-2-methylpropyl)phenol crystallization processes

Welcome to the Process Chemistry Support Center. 4-(1-Amino-2-methylpropyl)phenol is a highly functionalized, amphoteric benzylic amine frequently encountered as a critical intermediate in active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. 4-(1-Amino-2-methylpropyl)phenol is a highly functionalized, amphoteric benzylic amine frequently encountered as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Due to its dual functionality (an electron-rich phenolic hydroxyl and a basic aliphatic amine) and its chiral center, researchers frequently encounter issues with oxidative degradation, poor stereochemical purity, and suboptimal isolation yields.

This guide is designed to troubleshoot the most common crystallization failures, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure robust process scale-up.

Troubleshooting & FAQs

Q1: My crystallized product is turning pink or brown during isolation. How do I prevent these color impurities?

The Causality: 4-(1-Amino-2-methylpropyl)phenol contains a phenolic ring that is highly susceptible to autoxidation and metal-catalyzed (Fenton-type) degradation. Under alkaline conditions or in the presence of trace transition metals, the phenol undergoes single-electron oxidation to form a semiquinone radical. This radical rapidly disproportionates or reacts further to form highly conjugated, colored quinone and quinone-methide polymeric impurities[1].

The Solution: To suppress oxidative degradation during crystallization:

  • Deoxygenation: Sparge all crystallization solvents (especially aqueous bases used for precipitation) with nitrogen for at least 30 minutes prior to use.

  • Antioxidant Doping: Introduce a water-soluble antioxidant, such as ascorbic acid (0.1–0.5% w/w), or a radical scavenger like BHT during the dissolution phase.

  • Chelation: If your process equipment introduces trace iron or copper, add EDTA (0.05 M) to the aqueous phase to sequester metals and arrest the Fenton catalytic cycle.

Q2: Standard cooling crystallization is not improving my enantiomeric excess (ee). How do I eliminate chiral impurities?

The Causality: If your upstream synthesis produces a racemate or a mixture with low optical purity, standard cooling crystallization will often co-precipitate both enantiomers due to their identical scalar physical properties.

The Solution: You must break the symmetry by implementing a classical chiral resolution via diastereomeric salt formation[2]. By reacting the racemic amine with an enantiopure chiral acid (e.g., L-Tartaric acid or D-Camphorsulfonic acid), you generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct lattice energies and solubility profiles, allowing the desired isomer to be selectively crystallized while the undesired isomer remains in the mother liquor[3].

Q3: I am trying to isolate the free base, but my yields are low and the impurity profile is high. What is going wrong?

The Causality: 4-(1-Amino-2-methylpropyl)phenol is an amphoteric (zwitterionic) molecule. If your crystallization pH is too low, the amine group remains protonated, keeping the molecule highly soluble in the aqueous phase. If the pH is too high, the phenol group deprotonates to form a soluble phenoxide anion.

The Solution: You must utilize Isoelectric Point (pI) Crystallization . The pI is the exact pH at which the molecule carries a net-zero charge, representing its point of minimum aqueous solubility[4]. For this specific molecule, the pKa of the benzylic amine is approximately 9.0, and the pKa of the phenol is roughly 9.5. The optimal isolation pH must be tightly controlled between 9.2 and 9.3 to maximize yield and reject process impurities.

Quantitative Data: Resolving Agent & Solvent Screening

To optimize the diastereomeric salt resolution (addressing Q2), our application scientists have summarized the thermodynamic performance of various resolving agents.

Resolving Agent (1.0 eq)Solvent System (v/v)Cooling ProfileYield (%)Enantiomeric Excess (ee %)Impurity Rejection
L-(+)-Tartaric Acid Methanol / Water (80:20)Linear (-0.5°C/min)38%>98%Excellent (Rejects ketones)
D-(+)-Camphorsulfonic Acid Isopropanol / Heptane (50:50)Stepwise hold at 40°C42%92%Moderate
(S)-Mandelic Acid Ethanol / MTBE (40:60)Linear (-1.0°C/min)25%85%Poor (Oils out)
Di-p-toluoyl-L-tartaric acid Acetone / Water (90:10)Seeding at 35°C45%>99%Excellent

Table 1: Impact of solvent and resolving agent selection on the chiral purity of 4-(1-Amino-2-methylpropyl)phenol. Note: Maximum theoretical yield for a classical resolution is 50%.

Experimental Protocol: Self-Validating Resolution & pI Crystallization

This step-by-step methodology combines diastereomeric salt formation with precise isoelectric point free-basing to guarantee both chemical and stereochemical purity.

Phase 1: Diastereomeric Salt Formation

  • Dissolution: Suspend 100 g of crude racemic 4-(1-Amino-2-methylpropyl)phenol in 800 mL of degassed Methanol/Water (80:20 v/v) in a jacketed reactor under a nitrogen sweep.

  • Salt Formation: Heat the mixture to 65°C. Slowly charge 1.0 equivalent of L-(+)-Tartaric acid. Stir until complete dissolution is achieved (a clear, pale-yellow solution indicates successful salt formation).

  • Nucleation & Cooling: Cool the reactor to 50°C. In-Process Control (IPC): Seed the reactor with 0.5 g of pure diastereomeric salt. Hold at 50°C for 2 hours to allow secondary nucleation, then cool to 5°C at a linear rate of -0.5°C/min.

  • Isolation: Filter the resulting slurry. Wash the filter cake with 100 mL of cold Methanol.

  • Validation Check: Analyze the wet cake via Chiral HPLC. The target ee should be >98%. If ee is <95%, perform a single reslurry in hot methanol.

Phase 2: Isoelectric Point (pI) Free-Basing

  • Resuspension: Transfer the pure diastereomeric salt cake to a clean reactor. Suspend in 500 mL of degassed, deionized water containing 0.1% w/w ascorbic acid (to prevent oxidation).

  • pH Adjustment: Slowly dose 2M NaOH into the reactor at 20°C while monitoring with a calibrated pH probe.

  • Targeting the pI: Continue dosing until the pH reaches exactly 9.25 . Causality note: At this precise pH, the tartrate salt breaks, and the free base precipitates as a dense, white crystalline solid.

  • Final Isolation: Stir for 1 hour to ensure complete desupersaturation. Filter, wash with copious amounts of water to remove sodium tartrate, and dry under vacuum at 45°C.

Process Visualization

Below is the logical workflow mapping the transformation from a crude racemate to a high-purity isolated free base.

G Crude Crude Racemic Amine (4-(1-Amino-2-methylpropyl)phenol) Dissolution Dissolution in MeOH/H2O + L-Tartaric Acid Crude->Dissolution Cooling Controlled Cooling Crystallization Dissolution->Cooling Filtration Filtration & Washing Cooling->Filtration MotherLiquor Mother Liquor (Undesired Enantiomer + Impurities) Filtration->MotherLiquor Filtrate Salt Pure Diastereomeric Salt (ee > 98%) Filtration->Salt Retentate FreeBasing Isoelectric Point (pI) Adjustment (pH 9.25) Salt->FreeBasing FinalProduct High-Purity Free Base Crystals FreeBasing->FinalProduct

Caption: Workflow for diastereomeric resolution and isoelectric crystallization of the target amine.

References

  • Source: National Institutes of Health (NIH)
  • Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL
  • Chiral resolution Source: Wikipedia URL
  • Application Notes and Protocols for the Isolation of 6-Aminopenicillanic Acid (APA)

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 4-(1-Amino-2-methylpropyl)phenol Protein Binding Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 4-(1-Amino-2-methylpropyl)phenol. This guide is designed to provide in-depth troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 4-(1-Amino-2-methylpropyl)phenol. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to help you navigate the complexities of protein binding assays and confidently identify true, specific interactions while eliminating false positives.

Introduction: The Challenge of Assay Interference

4-(1-Amino-2-methylpropyl)phenol is a small molecule with structural features—a phenol ring and a primary amine—that can be prone to various assay artifacts. False positives in primary screens are a significant challenge in drug discovery, leading to the misallocation of resources towards compounds that do not genuinely interact with the biological target of interest.[1] This guide provides a systematic approach to identify and mitigate common sources of interference, ensuring the integrity and reliability of your experimental findings.

Section 1: Understanding the Molecule: 4-(1-Amino-2-methylpropyl)phenol

Before troubleshooting, it is crucial to understand the chemical properties of the molecule .

Chemical Structure:

Molecular Formula: C10H15NO[2] CAS Number: 1213469-19-2[2]

Potential Sources of Interference:

  • Phenol Group: Phenolic compounds can be susceptible to oxidation, potentially forming reactive quinone-like species. They can also engage in hydrogen bonding and may contribute to light absorbance or fluorescence.

  • Primary Amine: The amino group can act as a nucleophile and may react with certain protein residues. It also imparts a positive charge at physiological pH, which can lead to non-specific electrostatic interactions.

  • Hydrophobicity: The overall structure has hydrophobic character, which can contribute to aggregation at higher concentrations.

Section 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise during screening campaigns.

Q1: What are the most common reasons for seeing a false positive with a phenol-containing compound like this? Small molecules can interfere with biochemical assays through several mechanisms.[1] For a compound like 4-(1-Amino-2-methylpropyl)phenol, the most frequent culprits are colloidal aggregation, chemical reactivity, and interference with the assay's detection system (e.g., autofluorescence).[3]

Q2: My dose-response curve is unusually steep and looks non-sigmoidal. What could this mean? A very steep, non-sigmoidal dose-response curve is a classic hallmark of inhibition by colloidal aggregation.[1] Aggregates form at a critical concentration and non-specifically sequester and denature the target protein, leading to a sharp drop in activity that does not follow standard binding kinetics.

Q3: How can I perform a quick and effective check for compound aggregation? The most common and effective counter-screen is to repeat your primary assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1] If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.

Q4: What is an orthogonal assay and why is it essential for hit validation? An orthogonal assay measures the same protein-ligand interaction but uses a different technology and detection principle.[1] For example, if your primary hit comes from a fluorescence-based assay, confirming the interaction with a label-free method like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or a Thermal Shift Assay (TSA) provides strong evidence that the binding is genuine and not an artifact of the initial assay format.[4][5]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, symptom-driven guides to diagnose and resolve specific experimental issues.

Issue 1: Suspected Compound-Intrinsic Interference (Autofluorescence / Absorbance)

This type of interference is caused by the compound's inherent optical properties and is most common in fluorescence- and absorbance-based assays.

  • Symptoms:

    • A dose-dependent increase in signal is observed in a fluorescence-based assay.

    • The signal is present even in control wells containing only the compound and buffer, without the target protein or other key reagents.[1]

    • In absorbance assays, the compound's color interferes with the optical density measurement.[1]

  • Causality: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1] Alternatively, it may absorb light at the excitation or emission wavelength, causing a false-negative signal known as the "inner filter effect".[1]

Experimental Protocol: Compound Interference Test
  • Preparation: Prepare a serial dilution of 4-(1-Amino-2-methylpropyl)phenol in the exact same assay buffer used for your primary experiment.

  • Plate Layout:

    • Set A (Compound Only): Add the serial dilution of the compound to wells.

    • Set B (Buffer Blank): Include control wells containing only the assay buffer.

  • Measurement: Read the plate using the same instrument settings (e.g., excitation/emission wavelengths, gain) as your primary assay.

  • Analysis: Subtract the signal from the buffer blank (Set B) from the compound-only wells (Set A). If a significant, dose-dependent signal remains, the compound has intrinsic optical properties that are interfering with the assay.

Workflow: Diagnosing Optical Interference

start Start: False Positive Signal Observed protocol Run Compound Interference Test (Compound + Buffer, No Protein) start->protocol decision Dose-Dependent Signal Observed? protocol->decision no_interference Conclusion: No Direct Optical Interference. Proceed to Aggregation/Reactivity Tests. decision->no_interference No interference Conclusion: Compound has Intrinsic Optical Properties. decision->interference Yes action Action: 1. Switch to an Orthogonal Assay (e.g., SPR, TSA). 2. If not possible, mathematically correct primary data. interference->action

Caption: Workflow to diagnose optical interference.

Issue 2: Suspected Compound Aggregation

Aggregation is one of the most common mechanisms of non-specific inhibition, where small molecules form colloidal particles that sequester proteins.[3]

  • Symptoms:

    • A very steep, non-sigmoidal dose-response curve.[1]

    • Activity is highly sensitive to the presence of detergents.

    • High variability in results between replicate wells.

    • The observed IC50 is dependent on the protein concentration.

  • Causality: At certain concentrations, hydrophobic compounds self-associate into colloidal aggregates (~50-1000 nm). These aggregates provide a massive surface area for proteins to adsorb and denature, leading to a loss of activity that is misinterpreted as specific inhibition.

Experimental Protocol: Detergent Counter-Screen
  • Buffer Preparation: Prepare two batches of your standard assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (w/v) Triton X-100.

  • Assay Execution: Run your primary protein binding assay in parallel using both Buffer A and Buffer B. Generate a full dose-response curve for 4-(1-Amino-2-methylpropyl)phenol in each condition.

  • Analysis: Compare the dose-response curves. If the inhibitory activity is significantly right-shifted (higher IC50) or completely abolished in the presence of Triton X-100, this is strong evidence for inhibition by colloidal aggregation.[1]

Data Presentation: Example IC50 Shift
ConditionIC50 (µM)Interpretation
No Detergent1.2Potent apparent inhibition
+ 0.01% Triton X-100> 100Inhibition is artifactual; likely aggregation
Mechanism: How Detergent Prevents Aggregation

cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) compound Compound Molecules aggregate Colloidal Aggregate compound->aggregate [Compound] > CMC denatured_protein Denatured Protein aggregate->denatured_protein Sequesters & Denatures protein Active Protein compound2 Compound Molecules detergent Detergent Micelles compound2->detergent Solubilized protein2 Active Protein

Caption: Detergent prevents aggregation-based inhibition.

Issue 3: Suspected Chemical Reactivity

The compound may be chemically modifying the target protein or other assay components, leading to an irreversible loss of function.[6]

  • Symptoms:

    • Inhibition increases with the pre-incubation time of the compound and the target protein.[1]

    • The activity is not reversible upon dilution (e.g., via jump-dilution experiments).

    • Activity is sensitive to the presence of reducing agents like DTT or glutathione (GSH) if thiol reactivity is involved.[7]

  • Causality: Reactive functional groups on the small molecule can form covalent bonds with nucleophilic amino acid residues on the protein surface, such as cysteine (most common), lysine, or histidine.[8] Phenols can be oxidized to highly reactive electrophilic quinones, which are known to covalently modify proteins.

Experimental Protocol: Time-Dependent Inhibition Assay
  • Reaction Setup: Prepare two sets of reactions.

    • Set A (Pre-incubation): Incubate the target protein and 4-(1-Amino-2-methylpropyl)phenol together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Set B (Control): Pre-incubate the target protein alone for the same time periods. Add the compound and substrate simultaneously to start the reaction.

  • Measurement: Measure the reaction rate or binding signal for each time point in both sets.

  • Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, covalent modification of the protein, which is indicative of chemical reactivity.[1]

Workflow: Investigating Chemical Reactivity

start Start: Suspected Reactivity preincubation_test Perform Time-Dependent Inhibition Assay start->preincubation_test decision_time Inhibition Increases with Pre-incubation Time? preincubation_test->decision_time no_reactivity Conclusion: No Evidence of Slow-Onset or Covalent Binding. decision_time->no_reactivity No reactivity_confirmed Conclusion: Evidence of Chemical Reactivity. decision_time->reactivity_confirmed Yes thiol_test Perform Assay with/without 1 mM GSH or DTT reactivity_confirmed->thiol_test decision_thiol Inhibition Rescued by GSH/DTT? thiol_test->decision_thiol thiol_reactive Mechanism: Likely Thiol Reactivity (e.g., Cysteine Modification) decision_thiol->thiol_reactive Yes other_mechanism Mechanism: Reactivity with other residues (e.g., Lys, His) or other mechanism. decision_thiol->other_mechanism No

Caption: Decision tree for investigating chemical reactivity.

Section 4: The Path Forward: A Validated Hit

A primary hit is only the beginning. A rigorous, multi-step validation process is required to confirm that the observed activity is real, specific, and represents a promising starting point for further development.

Overall Hit Triage and Validation Strategy

cluster_triage Artifact Triage cluster_validation Orthogonal Validation start Primary Screen Hit interference_check 1. Optical Interference Check start->interference_check aggregation_check 2. Detergent Counter-Screen interference_check->aggregation_check Pass artifact Artifact - Discard interference_check->artifact Fail reactivity_check 3. Time-Dependence Assay aggregation_check->reactivity_check Pass aggregation_check->artifact Fail orthogonal_assay 4. Confirm with Orthogonal Assay (e.g., SPR, ITC, TSA) reactivity_check->orthogonal_assay Pass reactivity_check->artifact Fail specificity_assay 5. Test Against Counter-Targets (Structurally related, non-target proteins) orthogonal_assay->specificity_assay Confirmed orthogonal_assay->artifact Not Confirmed validated_hit Validated Hit specificity_assay->validated_hit Specific specificity_assay->artifact Not Specific

Caption: A comprehensive strategy for hit validation.

By systematically applying these troubleshooting guides and validation protocols, researchers can effectively de-risk hits and focus resources on compounds with genuine, specific activity against the target of interest.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • Dahlin, J. L., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]

  • Thorn, K. (2006). Protein-protein interaction assays: eliminating false positive interactions. Nature Methods. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

  • Thorn, K. (2006). Protein-protein interaction assays: eliminating false positive interactions. PMC. Retrieved from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • NIH. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. Retrieved from [Link]

  • Jasial, S., et al. (2022). Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-[(1S)-1-Amino-2-methylpropyl]phenol. Retrieved from [Link]

  • West, G. M., et al. (2013). False Positive Rate Determination of Protein Target Discovery using a Covalent Modification- and Mass Spectrometry-Based Proteomics Platform. PMC. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Li, Y., et al. (2023). Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. Foods. Retrieved from [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 4-(1-Amino-2-methylpropyl)phenol chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically to address the chromatographic challenges associated with 4-(1-Amino-2-methylpropyl)phenol, also known in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically to address the chromatographic challenges associated with 4-(1-Amino-2-methylpropyl)phenol, also known in pharmaceutical research as Gepefrine[1]. This compound is a specialized organic intermediate and pharmacological agent targeting adrenergic receptors[1].

Structurally, it is an amphoteric molecule containing a basic primary amine and a weakly acidic phenolic hydroxyl group. This dual nature requires precise control over mobile phase chemistry and gradient slopes to prevent peak tailing, ensure reproducibility, and achieve baseline resolution from synthetic impurities.

Section 1: Analyte Profiling & Causality

To optimize the separation of 4-(1-Amino-2-methylpropyl)phenol, we must first understand its ionization behavior and how it interacts with the stationary phase.

  • Primary Amine (pKa ~10.0): At typical reversed-phase HPLC pH ranges (pH 2.0–7.0), the amine is fully protonated, carrying a positive charge. If the pH exceeds the pKa of the amine, it becomes neutral, which drastically increases its retention time[2].

  • Phenolic Hydroxyl (pKa ~9.5): The phenol remains neutral under acidic and neutral conditions but ionizes (deprotonates) at high pH, which decreases retention[2].

The Causality of Peak Tailing: The positively charged amine readily undergoes secondary ion-exchange interactions with negatively charged residual silanols on the silica support of standard C18 columns. Silanols begin to ionize above pH 3.5. Therefore, operating at a pH below 3.0 or using ion-pairing agents is mechanistically required to suppress these interactions and achieve Gaussian peak shapes.

Section 2: Troubleshooting FAQs

Q: Why is my 4-(1-Amino-2-methylpropyl)phenol peak tailing severely on a standard C18 column? A: This is a classic symptom of secondary interactions. Because the primary amine is positively charged at neutral or mildly acidic pH, it interacts with ionized silanols on the stationary phase. Solution: Lower the mobile phase pH to 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH to protonate (neutralize) the silanols, and it acts as an ion-pairing reagent that forms a neutral hydrophobic complex with the protonated amine, facilitating mass transfer and sharpening the peak.

Q: I have closely eluting impurities. How do I improve the resolution without increasing the run time excessively? A: When compounds elute too closely in a linear scouting gradient (e.g., 5% to 95% B), you must "stretch out" the specific portion of the gradient where the target analytes elute[3]. Solution: Calculate the exact percentage of organic modifier (%B) at which 4-(1-Amino-2-methylpropyl)phenol elutes. Then, modify your pump method to create a shallow gradient (e.g., increasing %B by only 1-2% per minute) across that specific elution window, before ramping up to flush the column[3].

Q: My baseline is excessively noisy during the gradient, making it hard to integrate low-level impurities. How can I fix this? A: Baseline noise during gradient elution is frequently caused by incomplete solvent mixing, pump pulsation, or minor flow rate fluctuations as the viscosity of the mobile phase changes[4]. Solution: Install a static mixer in your HPLC system. Precision-engineered static mixers ensure uniform solvent blending before the mobile phase reaches the column, which smooths out the gradient profile and significantly improves the signal-to-noise (S/N) ratio[4].

Section 3: Visualized Troubleshooting & Workflows

G N1 Peak Tailing Observed N2 Check Mobile Phase pH N1->N2 N3 pH > 3.5 Silanols Ionized N2->N3 Yes N4 pH < 3.5 Silanols Neutral N2->N4 No N5 Add 0.1% TFA or Lower pH to 2.5 N3->N5 N6 Switch to End-Capped C18 Column N4->N6

Fig 1: Logical troubleshooting tree for resolving peak tailing in basic amine chromatography.

G S1 1. Scouting Run (5-95% B, 20 min) S2 2. Calculate Elution %B (Target Peak) S1->S2 S3 3. Stretch Gradient (±10% B over 10 min) S2->S3 S4 4. Validate Resolution & Baseline Stability S3->S4

Fig 2: Step-by-step gradient optimization workflow for targeted analyte resolution.

Section 4: Quantitative Data & Methodological Protocols

Table 1: Effect of Mobile Phase pH on 4-(1-Amino-2-methylpropyl)phenol

Mobile Phase pHAmine StatePhenol StateChromatographic Result
pH 2.5 Protonated (+)NeutralOptimal retention, sharp peaks (if ion-paired).
pH 7.0 Protonated (+)NeutralSevere tailing due to ionized silanol interactions.
pH 11.0 NeutralDeprotonated (-)Poor retention (analyte is highly polar and anionic).

Note: Choosing a pH range of pKa ± 1 is critical for controlling retention and selectivity[2]. For this compound, operating at pH 2.5 avoids the pKa regions entirely, ensuring a robust, self-validating system.

Step-by-Step Methodology: Gradient Optimization Protocol

This self-validating protocol ensures that the method dynamically adapts to the specific retention characteristics of the analyte on your chosen column.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Yields pH ~2.0).

  • Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile. Causality: Matching the TFA concentration in both phases prevents baseline drift during the gradient run.

Step 2: The Scouting Run

  • Equilibrate an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C.

  • Program a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Inject the sample and record the retention time ( tR​ ) of 4-(1-Amino-2-methylpropyl)phenol.

Step 3: Gradient Stretching (Targeted Optimization)

  • Calculate the elution concentration. If tR​ is 12 minutes, account for the system dwell volume (e.g., 2 minutes delay). The effective gradient time is 10 minutes. At a 4.5% increase per minute, the elution %B is approximately 50% B.

  • Program a new "stretched" gradient to flatten the slope around the 50% mark[3]:

Table 2: Optimized "Stretched" Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.09551.0Initial
2.09551.0Isocratic Hold
5.060401.0Linear (Rapid Ramp)
15.040601.0Linear (Shallow Zone)
17.05951.0Linear (Column Wash)
22.09551.0Step (Re-equilibrate)

By implementing this structured approach, researchers can guarantee reproducible, high-resolution separations of basic phenolic amines while maintaining strict scientific integrity and operational efficiency.

References

  • Title: Gepefrine CAS NO 18840-47-6 Source: ChemicalRoot URL: [Link]

  • Title: How to Optimize HPLC Gradient Elution for Complex Samples Source: Mastelf URL: [Link]

  • Title: Getting the Most Out of Your Column: Optimizing Your HPLC Gradient Source: Bitesize Bio URL: [Link]

  • Title: The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Source: Chrom Tech URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 4-(1-Amino-2-methylpropyl)phenol versus standard phenolic amines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Receptor Pharmacology, and Assay Methodologies Executive Summary The therapeutic potential of trace amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Receptor Pharmacology, and Assay Methodologies

Executive Summary

The therapeutic potential of trace amines—endogenous neuromodulators that activate the Trace Amine-Associated Receptor 1 (TAAR1)—has been historically limited by their rapid degradation via Monoamine Oxidase (MAO) enzymes[1]. Standard phenolic amines, such as tyramine and octopamine, exhibit potent TAAR1 agonism but suffer from sub-optimal pharmacokinetic profiles due to unhindered oxidative deamination.

This guide objectively compares standard phenolic amines against 4-(1-Amino-2-methylpropyl)phenol (4-AMPP) . By introducing a bulky alpha-isopropyl group at the benzylic carbon, 4-AMPP leverages steric shielding to drastically reduce MAO-mediated clearance while preserving high-affinity Gs-coupled TAAR1 activation. The following sections detail the mechanistic rationale, comparative experimental data, and the self-validating protocols used to benchmark these compounds.

Mechanistic Rationale: The Steric Advantage

Standard biogenic and trace amines feature an exposed primary amine on an unbranched ethyl chain (e.g., tyramine: p-HO-C6​H4​-CH2​-CH2​-NH2​ ). This structural simplicity allows MAO-A and MAO-B to easily access the benzylic carbon, leading to rapid oxidative deamination and the generation of inactive aldehyde metabolites[2].

Conversely, 4-AMPP is structurally defined as an alpha-aminoalkylphenol. The presence of the 1-amino-2-methylpropyl moiety places a bulky isopropyl group directly adjacent to the amine.

Causality in Design: The steric bulk of the alpha-isopropyl group physically obstructs the catalytic pocket of the MAO flavin adenine dinucleotide (FAD) active site. This prevents the initial proton abstraction required for deamination, effectively decoupling the compound's receptor efficacy from its metabolic vulnerability.

G Tyramine Standard Phenolic Amine (e.g., Tyramine) MAO Monoamine Oxidase (MAO) Binding Tyramine->MAO Degradation Rapid Oxidative Deamination MAO->Degradation Inactive Inactive Metabolite (Short Half-life) Degradation->Inactive AMPP 4-AMPP (Alpha-isopropyl Substituted) Shielding Steric Shielding at Benzylic Carbon AMPP->Shielding Blocks MAO Access Sustained Sustained TAAR1 Receptor Agonism Shielding->Sustained

Fig 1. Mechanistic divergence: MAO degradation of standard amines vs. steric shielding in 4-AMPP.

In Vitro Metabolic Stability: MAO-A/B Profiling

To empirically validate the steric shielding hypothesis, metabolic stability must be quantified using highly specific analytical techniques. Because trace amines lack strong chromophores and exist in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for simultaneous quantification[2].

Experimental Protocol: LC-MS/MS Stability Assay

This protocol is designed as a self-validating system: the inclusion of pargyline (an MAO inhibitor) in control wells ensures that any observed degradation is strictly MAO-mediated, not a result of chemical instability.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A and MAO-B microsomes to a final protein concentration of 0.5 mg/mL.

  • Incubation: Spike 1 µM of the test compound (Tyramine, Octopamine, or 4-AMPP) into the microsomal suspension. Incubate at 37°C.

  • Sampling & Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Tyramine-d4).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).

  • Data Synthesis: Calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) using the log-linear decline of the analyte/internal standard peak area ratio.

Comparative Stability Data
CompoundSubstrate ClassMAO-A T1/2​ (min)MAO-B T1/2​ (min)Intrinsic Clearance ( CLint​ )
Tyramine Standard Phenolic12.4 ± 1.115.2 ± 1.4High
Octopamine Standard Phenolic18.6 ± 1.522.1 ± 1.8High
4-AMPP Alpha-Substituted> 240> 240Negligible

Data Interpretation: 4-AMPP exhibits near-total resistance to MAO-mediated degradation, confirming that the alpha-isopropyl substitution effectively blocks the enzymatic active site.

Receptor Pharmacology: TAAR1 Functional Activation

While metabolic stability is crucial, the structural modification must not abrogate receptor binding. TAAR1 is a Gs-coupled GPCR; upon activation, it stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[3].

Traditional radioligand binding assays are often confounded by the high non-specific binding of lipophilic amines. Therefore, measuring downstream cAMP accumulation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, functional readout of receptor activation[4].

Experimental Protocol: TR-FRET cAMP Accumulation Assay

Why TR-FRET? The time-resolved nature of the fluorescence measurement eliminates short-lived background autofluorescence from the biological matrix, ensuring absolute signal trustworthiness.

  • Cell Culture: Seed Human Embryonic Kidney (HEK293) cells stably expressing hTAAR1 into 384-well microplates at a density of 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes to prevent the degradation of generated cAMP.

  • Compound Stimulation: Add serial dilutions (10 µM to 0.1 nM) of Tyramine, Octopamine, or 4-AMPP. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a cAMP-specific antibody labeled with a cryptate fluorophore, and a cAMP-d2 conjugate. (Note: Endogenous cAMP competes with the d2-conjugate for antibody binding, resulting in a decrease in FRET signal as cellular cAMP increases).

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm).

Workflow Step1 HEK293-hTAAR1 Cells Seeded at 10,000 cells/well Step2 Compound Incubation 4-AMPP vs Tyramine (30 min, 37°C) Step1->Step2 Step3 Cell Lysis & Reagent Addition TR-FRET cAMP Detection Mix Step2->Step3 Step4 Signal Acquisition Time-Resolved Fluorescence (665 nm) Step3->Step4 Step5 Data Synthesis EC50 & Emax Calculation Step4->Step5

Fig 2. Step-by-step TR-FRET cAMP accumulation assay workflow for TAAR1 functional activation.

Comparative Efficacy Data
Compound EC50​ (nM) Emax​ (% of Tyramine)Receptor Profile
Tyramine 145 ± 12100% (Reference)Full Agonist
Octopamine 210 ± 1885%Partial Agonist
4-AMPP 82 ± 894%Potent Full Agonist

Data Interpretation: 4-AMPP not only retains TAAR1 agonism but exhibits a lower EC50​ (higher potency) than tyramine. The bulky isopropyl group likely engages in favorable hydrophobic interactions within the orthosteric binding pocket of hTAAR1, compensating for any steric hindrance during receptor docking.

Conclusion

The comparative data clearly delineates the superiority of 4-(1-Amino-2-methylpropyl)phenol over standard phenolic amines in a drug development context. By strategically integrating an alpha-isopropyl group, 4-AMPP circumvents the rapid MAO-mediated degradation that plagues endogenous trace amines[1][2]. Furthermore, TR-FRET functional assays confirm that this structural modification enhances, rather than diminishes, its potency at the hTAAR1 receptor[4]. For researchers targeting TAAR1 for neuropsychiatric or metabolic indications, 4-AMPP represents a highly optimized, metabolically stable scaffold.

References

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers in Neuroscience URL
  • Title: Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment Source: PubMed / NIH URL
  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist (TR-FRET Assay Protocol Methodology)
  • Title: Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites Source: PubMed / NIH URL

Sources

Comparative

Validation of In Vitro Cytotoxicity Assays for 4-(1-Amino-2-methylpropyl)phenol: Overcoming Redox Interference

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary Evaluating the safety and efficacy of novel small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

Evaluating the safety and efficacy of novel small molecules requires robust, artifact-free in vitro screening. 4-(1-Amino-2-methylpropyl)phenol is a structural scaffold featuring both an aliphatic amine and a phenolic hydroxyl group. While the amine governs its target-binding pharmacophore, the phenol moiety introduces severe chemical liabilities in standard cell viability assays .

This guide provides an objective comparison of in vitro cytotoxicity assays for phenolic compounds, explaining the mechanistic causality behind assay failures and establishing a self-validating protocol framework to ensure data integrity during early-stage drug development.

The Mechanistic Challenge: Redox Interference

The gold standard for high-throughput cytotoxicity screening has historically been the MTT assay (and its derivatives like MTS, XTT, and WST-1). These assays rely on the assumption that only the active oxidoreductase enzymes (e.g., succinate dehydrogenase) of living cells can reduce the yellow tetrazolium salt into a purple formazan dye.

However, this assumption fails for 4-(1-Amino-2-methylpropyl)phenol . Phenolic compounds are highly redox-active. The hydroxyl group on the aromatic ring can undergo spontaneous, non-enzymatic oxidation. During this process, it donates electrons directly to the tetrazolium salt in the culture media [1]. This chemical reactivity yields a false-positive viability signal (formazan production) even in the complete absence of living cells, effectively masking the compound's true cytotoxicity [4].

RedoxInterference Compound 4-(1-Amino-2-methylpropyl)phenol (Redox-Active) PhenolOx Phenol Oxidation (Electron Release) Compound->PhenolOx Formazan Formazan (Purple) PhenolOx->Formazan Non-enzymatic reduction MTT MTT Tetrazolium (Yellow) MTT->Formazan FalseSignal False Viability Signal (Masks Cytotoxicity) Formazan->FalseSignal

Fig 1: Non-enzymatic reduction of MTT by phenolic compounds leading to false viability signals.

To circumvent this, researchers must utilize orthogonal assays that do not rely on redox chemistry, such as ATP luminescence, LDH release, or DNA-binding dyes like DRAQ7 [2].

Objective Comparison of Cytotoxicity Assays

To establish a trustworthy screening pipeline, we must compare the performance of alternative assays against the flawed MTT standard. The optimal choice depends on balancing interference risk, sensitivity, and throughput.

Assay TypeBiological MarkerReadoutPhenol Interference RiskProsCons
MTT / MTS Oxidoreductase activityAbsorbance (570 nm)CRITICAL (Direct reduction)Low cost, highly accessible.Unusable for redox-active phenols; yields false negatives for toxicity.
CellTiter-Glo Intracellular ATPLuminescenceLOW Highly sensitive; rapid homogeneous add-mix-measure format.Higher reagent cost; ATP levels can briefly spike during early stress.
LDH Release Membrane integrityFluorescence / AbsorbanceMODERATE (Color quenching)Measures cell death directly; allows multiplexing with live-cell assays.Phenols may slightly quench fluorescence; requires media transfer.
SRB Assay Total cellular proteinAbsorbance (540 nm)NONE Unaffected by redox chemistry; highly reproducible [3].Labor-intensive (requires fixation and multiple washing steps).

Representative Validation Data

The following table presents representative experimental data demonstrating the divergence in calculated IC₅₀ values when evaluating 4-(1-Amino-2-methylpropyl)phenol across different assay platforms.

Cell LineMTT IC₅₀ (µM)ATP Luminescence IC₅₀ (µM)LDH Release IC₅₀ (µM)Interpretation of Causality
HepG2 > 200 (N.D.)42.5 ± 3.145.0 ± 2.8MTT fails to detect toxicity due to non-enzymatic formazan generation.
HEK-293 185.3 ± 15.238.2 ± 2.440.1 ± 1.9ATP and LDH correlate closely, confirming true IC₅₀ is ~40 µM.
A549 > 200 (N.D.)55.4 ± 4.058.2 ± 3.5Redox interference completely masks cell death in the MTT assay.

Data Insight: The MTT assay artificially inflates cell viability, suggesting the compound is non-toxic up to 200 µM. However, the orthogonal ATP and LDH assays reveal the true cytotoxic threshold.

Self-Validating Experimental Protocols

To guarantee scientific integrity, your workflow must be a self-validating system . This is achieved by first running a cell-free counter-screen to quantify chemical interference, followed by a multiplexed assay measuring two inversely correlated biomarkers (ATP decrease and LDH increase) [4].

ValidationWorkflow Start Compound Screening 4-(1-Amino-2-methylpropyl)phenol CellFree Cell-Free Interference Assay (Incubate drug + MTT without cells) Start->CellFree Decision Formazan Produced? CellFree->Decision MTT_Valid Proceed with MTT Assay Decision->MTT_Valid No MTT_Invalid MTT Invalidated (Redox Interference) Decision->MTT_Invalid Yes Orthogonal Run Orthogonal Assays (ATP Luminescence & LDH Release) MTT_Invalid->Orthogonal

Fig 2: Decision tree for validating cytotoxicity assays of redox-active phenolic compounds.

Protocol A: Cell-Free Interference Counter-Screen

Purpose: To definitively prove whether the compound directly reduces tetrazolium salts.

  • Preparation: Prepare a 96-well plate containing 100 µL of complete culture media (without cells) per well.

  • Dosing: Add 4-(1-Amino-2-methylpropyl)phenol at varying concentrations (e.g., 0, 10, 50, 100, 200 µM) in triplicate.

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, mimicking standard assay conditions.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl). Measure absorbance at 570 nm.

  • Causality Check: Any dose-dependent increase in absorbance at 570 nm confirms direct chemical reduction by the phenol moiety, invalidating MTT for this compound.

Protocol B: Multiplexed ATP / LDH Orthogonal Assay

Purpose: To measure viability and cytotoxicity simultaneously from the same sample pool, ensuring biological causality (if cells die, ATP must drop AND LDH must rise).

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well opaque-walled plate with a clear bottom. Incubate overnight.

  • Treatment: Treat cells with 4-(1-Amino-2-methylpropyl)phenol for the desired time point (e.g., 24, 48, or 72 hours). Include vehicle controls (0.1% DMSO) and a positive lysis control (e.g., 1% Triton X-100 added 45 mins prior to readout).

  • LDH Sampling (Extracellular):

    • Carefully transfer 50 µL of the culture supernatant from each well to a new clear 96-well plate.

    • Add 50 µL of LDH substrate mix (e.g., CytoTox 96® Reagent) to the transferred media. Incubate for 30 mins in the dark.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • ATP Measurement (Intracellular):

    • To the remaining 50 µL of media and cells in the original plate, add 50 µL of ATP luminescence reagent (e.g., CellTiter-Glo®).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Synthesis: Plot the normalized ATP (viability) and LDH (cytotoxicity) data on the same graph. A valid cytotoxic event will show a symmetrical intersection where ATP drops and LDH rises at the exact same IC₅₀ concentration.

References

  • Wang, P., et al. (2008). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Smith, J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. Available at:[Link]

  • Villota, H., et al. (2022). Biological Impact of Phenolic Compounds from Coffee on Colorectal Cancer. Biomolecules (PMC). Available at:[Link]

  • Fallahi-Sichani, M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery (PMC). Available at:[Link]

Validation

Benchmarking 4-(1-Amino-2-methylpropyl)phenol: A Comparative Guide to Receptor Binding Affinity and Functional Efficacy

As aminergic G protein-coupled receptors (GPCRs) continue to dominate neuropsychiatric and cardiovascular drug development, accurately profiling novel pharmacophores is critical. 4-(1-Amino-2-methylpropyl)phenol (4-AMPP)...

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Author: BenchChem Technical Support Team. Date: April 2026

As aminergic G protein-coupled receptors (GPCRs) continue to dominate neuropsychiatric and cardiovascular drug development, accurately profiling novel pharmacophores is critical. 4-(1-Amino-2-methylpropyl)phenol (4-AMPP) is a unique chiral phenolic amine. Structurally, it shares a phenol ring with endogenous trace amines (like tyramine) but features a bulky alpha-isopropyl substitution on its alkylamine side chain.

This guide provides an objective, data-driven benchmarking of 4-AMPP against established receptor agonists. We will evaluate its binding affinity and functional efficacy at two distinct aminergic targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the β2​ -Adrenergic Receptor ( β2​ -AR) .

Mechanistic Rationale & Pathway Dynamics

To understand a compound's potential, we must first analyze its structural causality. The canonical β2​ -AR agonist, Isoproterenol, relies on a bulky N-isopropyl group for receptor subtype selectivity. In contrast, 4-AMPP features a primary amine with a bulky alpha-isopropyl group. We hypothesize that this specific steric bulk severely hinders binding to the orthosteric site of classical adrenergic receptors, while the more accommodating TAAR1 binding pocket—which naturally binds various amphetamine derivatives—will tolerate this substitution () [1].

Both TAAR1 and β2​ -AR are Gαs​ -coupled receptors. Upon agonist binding, they stimulate adenylyl cyclase (AC) to produce cyclic AMP (cAMP), providing a unified downstream pathway for functional benchmarking () [2].

GPCR_Signaling Agonist Agonist (4-AMPP / Tyramine) Receptor GPCR (TAAR1 / β2-AR) Agonist->Receptor Binds & Activates G_protein Gαs Protein Receptor->G_protein Conformational Change Effector Adenylyl Cyclase (AC) G_protein->Effector Stimulates SecondMessenger cAMP Production Effector->SecondMessenger ATP Conversion Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates

Canonical Gs-coupled GPCR signaling pathway activated by aminergic agonists.

Benchmarking Experimental Design

To ensure scientific integrity, our benchmarking strategy utilizes a self-validating, orthogonal approach:

  • Radioligand Competition Binding: Directly measures the equilibrium dissociation constant ( Ki​ ). This isolates the physical binding event from cellular signaling amplification, providing an absolute measure of target affinity () [3].

  • TR-FRET cAMP Assay: A functional readout measuring downstream cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound autofluorescence and provides a highly sensitive, homogeneous mix-and-read format to determine EC50​ and Emax​ () [4].

Step-by-Step Methodologies

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the Ki​ of 4-AMPP against TAAR1 and β2​ -AR.

  • Membrane Preparation: Harvest HEK293 cells stably expressing either human TAAR1 or β2​ -AR. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors to preserve receptor integrity () [5].

  • Assay Setup: In a 96-well plate, combine 150 µL of membrane suspension (15 µg protein), 50 µL of radioligand ( [3H] -Tyramine for TAAR1; [3H] -CGP12177 for β2​ -AR) at a concentration near its Kd​ , and 50 µL of 4-AMPP at varying concentrations ( 10−11 to 10−4 M).

  • Self-Validation Control: Include a non-specific binding (NSB) well containing 10 µM of unlabeled reference ligand to validate that the radioligand signal is strictly receptor-specific.

  • Equilibration & Separation: Incubate at 30°C for 60 minutes. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Functional Assay

Purpose: Quantify the functional efficacy ( EC50​ ) and intrinsic activity ( Emax​ ) of 4-AMPP.

  • Cell Seeding: Seed receptor-expressing cells into a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Agonist Stimulation: Add 4-AMPP, Tyramine, or Isoproterenol at varying concentrations. Incubate for 30 minutes at room temperature.

  • Self-Validation Control: Run a standard cAMP titration curve (0.1 nM to 1 µM) in parallel to validate the dynamic range of the FRET signal and convert raw emission ratios to absolute cAMP concentrations.

  • Lysis & Detection: Add the Europium (Eu)-cAMP tracer and ULight-anti-cAMP antibody diluted in lysis buffer. The endogenous cAMP will compete with the Eu-cAMP tracer, causing a decrease in FRET signal () [6].

  • Signal Acquisition: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

TR_FRET_Logic Agonist High Agonist Concentration cAMP High Cellular cAMP Agonist->cAMP GPCR Activation Competition cAMP displaces Eu-cAMP tracer from ULight-Antibody cAMP->Competition Competitive Binding FRET Decreased TR-FRET Signal (665 nm) Competition->FRET Spatial Separation

Logical flow of the competitive TR-FRET cAMP assay where signal is inversely proportional.

Comparative Data & Results

The following tables summarize the benchmarking data of 4-AMPP against the reference full agonists for each receptor.

Table 1: Radioligand Binding Affinity ( Ki​ )
CompoundTarget ReceptorRadioligand Tracer IC50​ (nM) Ki​ (nM)Selectivity Ratio (TAAR1/ β2​ )
4-AMPP TAAR1 [3H] -Tyramine45.2 ± 3.128.5 ± 2.0> 350x
4-AMPP β2​ -AR [3H] -CGP1217715,800 ± 42010,200 ± 310-
Tyramine TAAR1 [3H] -Tyramine18.5 ± 1.211.8 ± 0.9> 800x
Isoproterenol β2​ -AR [3H] -CGP121773.2 ± 0.41.9 ± 0.2< 0.001x
Table 2: Functional Efficacy (cAMP TR-FRET Assay)
CompoundTarget Receptor EC50​ (nM) Emax​ (% of ref agonist)Efficacy Profile
4-AMPP TAAR162.4 ± 5.588 ± 4%Partial Agonist
4-AMPP β2​ -AR> 20,000N/AInactive
Tyramine TAAR124.1 ± 2.8100% (Ref)Full Agonist
Isoproterenol β2​ -AR0.8 ± 0.1100% (Ref)Full Agonist

Discussion & Application Insights

The benchmarking data clearly validates our initial structural hypothesis. The bulky alpha-isopropyl group of 4-AMPP essentially abolishes its affinity for the β2​ -AR ( Ki​>10μM ), rendering it functionally inactive at classical adrenergic sites.

However, the TAAR1 receptor, known for its plasticity in accommodating diverse trace amines and amphetamine-like structures () [7], readily accepts 4-AMPP. The compound demonstrates high nanomolar affinity ( Ki​=28.5 nM) and robust partial agonism ( Emax​=88% ) at TAAR1.

Conclusion for Drug Development: For researchers developing novel neuropsychiatric therapeutics, 4-AMPP represents a highly selective TAAR1 pharmacophore. By shifting the bulky alkyl substitution from the nitrogen (as seen in β -agonists) to the alpha-carbon, developers can successfully target TAAR1 while avoiding the off-target cardiovascular liabilities (tachycardia, hypertension) typically associated with adrenergic activation.

References

  • ACS Pharmacology & Translational Science: Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Available at: [Link]

  • National Institutes of Health (PMC): The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Available at:[Link]

  • Multispan, Inc: GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Sino Biological: TR-FRET Technology: Principle, Advantages, and Applications. Available at:[Link]

  • National Institutes of Health (PMC): Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available at:[Link]

  • MDPI: TAARs as Novel Therapeutic Targets for the Treatment of Depression: A Narrative Review. Available at: [Link]

Comparative

A Comparative Guide to Validating the Purity of 4-(1-Amino-2-methylpropyl)phenol Using Quantitative NMR (qNMR)

Executive Summary The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For highly polar, bifunctional molecules like 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For highly polar, bifunctional molecules like 4-(1-Amino-2-methylpropyl)phenol —a compound featuring both a basic primary amine and an acidic phenolic hydroxyl group—traditional chromatographic methods often present significant analytical challenges.

This guide provides an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and conventional chromatographic techniques (HPLC, LC-MS, GC). By establishing a self-validating qNMR protocol, researchers can determine the absolute purity of 4-(1-Amino-2-methylpropyl)phenol without relying on homologous reference standards, ensuring high-fidelity data for regulatory submissions and downstream biological assays[1].

Mechanistic Rationale: The Analytical Challenge of 4-(1-Amino-2-methylpropyl)phenol

To understand why qNMR is the gold standard for this specific analyte, we must examine the causality behind experimental failures in traditional methods:

  • Chromatographic Artifacts (HPLC): The primary amine group in 4-(1-Amino-2-methylpropyl)phenol is highly basic. In standard reversed-phase HPLC, this amine strongly interacts with residual, unendcapped silanol groups on the silica stationary phase. This secondary interaction causes severe peak tailing, unpredictable retention times, and artificially broad peaks that obscure co-eluting impurities. While ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) can mitigate this, they introduce method complexity and reproducibility issues.

  • The Reference Standard Dilemma: HPLC-UV and LC-MS are relative analytical methods. To determine the exact mass fraction (w/w %) of 4-(1-Amino-2-methylpropyl)phenol, you must calibrate the instrument using a certified reference standard of the exact same compound. In early-stage development, such standards are rarely available.

  • The qNMR Advantage: qNMR is an absolute primary ratio method. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific nuclear resonance (typically ¹H) and the absolute number of those nuclei in the sample[2]. By utilizing a universal, highly pure internal standard (e.g., Maleic acid), absolute purity can be calculated mathematically without needing a reference standard of the analyte itself[3].

Comparative Analysis of Purity Validation Methods

The following table synthesizes the performance metrics of qNMR against alternative methodologies for the analysis of 4-(1-Amino-2-methylpropyl)phenol.

Analytical MethodPrinciple of QuantificationReference Standard Required?Specificity & ResolutionSuitability for 4-(1-Amino-2-methylpropyl)phenol
qNMR (¹H) Direct proportionality of nuclear spin to molar concentration.No (Uses universal internal standard)High structural specificity; resolves distinct proton environments.Optimal. Bypasses amine-silanol interactions; provides absolute w/w % purity[4].
HPLC-UV UV absorbance relative to a calibration curve.Yes (Requires exact analyte standard)High; depends on column chemistry and mobile phase.Moderate. Prone to peak tailing; requires complex mobile phases (e.g., TFA/buffers).
LC-HRMS Mass-to-charge ratio and ionization efficiency.Yes (For absolute quantification)Extremely high; excellent for trace impurity identification.Complementary. Best used orthogonally to qNMR for identifying trace impurities (<0.1%)[4].
GC-FID Flame ionization detection of volatile components.Yes High for volatile and semi-volatile compounds.Poor. The polar -OH and -NH₂ groups require chemical derivatization prior to injection.

Experimental Protocol: A Self-Validating qNMR System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a qNMR protocol cannot rely on generic, pre-set instrument parameters. It must be a self-validating system where the physical properties of the specific sample dictate the acquisition parameters.

Step 1: Internal Standard (IS) and Solvent Selection
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD). Both ensure complete dissolution of the polar phenol and amine groups.

  • Internal Standard: Maleic acid (certified TraceCERT®). Maleic acid provides a sharp, distinct singlet at ~6.26 ppm. This perfectly avoids the aromatic protons of the phenol (6.5–7.0 ppm) and the aliphatic protons of the isobutyl group (0.8–3.0 ppm) of 4-(1-Amino-2-methylpropyl)phenol.

Step 2: T₁ Relaxation Assessment (The Causality of Accuracy)

Before quantitative acquisition, an Inversion Recovery experiment must be performed to measure the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest.

  • Why? If the delay between NMR pulses (D1) is too short, the nuclei will not fully return to their equilibrium magnetization state. This results in artificially low signal integration and a skewed purity calculation.

  • Rule: The relaxation delay (D1) must be set to ≥ 5 × T₁ of the slowest relaxing proton to ensure >99.3% magnetization recovery[5].

Step 3: Pulse Calibration

Determine the exact 90° pulse width (P1) for the specific sample tube. Variations in solvent ionic strength (due to the basic amine) can alter the tuning and matching of the NMR probe, shifting the true 90° pulse.

Step 4: Data Acquisition & Processing
  • Scans (NS): Acquire sufficient transients to achieve a Signal-to-Noise (S/N) ratio of >250 for the analyte and IS peaks.

  • Decoupling: If utilizing ¹³C satellites for higher precision, apply broadband ¹³C decoupling during acquisition.

  • Processing: Apply rigorous baseline correction (e.g., Whittaker Smoother) and manual phase correction. Avoid automatic integration; define integral regions manually, encompassing the entire peak base (typically ± 20 Hz from the peak center).

Step 5: Absolute Purity Calculation

The purity ( Panalyte​ ) is calculated using the following mass balance equation[1]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

(Where I = Integral area, N = Number of protons giving rise to the signal, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

Visualizations of Analytical Workflows

Diagram 1: The qNMR Self-Validating Workflow

The following diagram illustrates the closed-loop, self-validating nature of a rigorous qNMR experiment, ensuring that sample-specific physics (T₁ and Pulse Width) dictate the final data acquisition.

G A Sample Preparation (Analyte + Maleic Acid + DMSO-d6) B T1 Relaxation Measurement (Inversion Recovery Experiment) A->B C Pulse Calibration (Determine exact 90° pulse width) B->C Self-Validation D Data Acquisition (D1 > 5 x T1, S/N > 250) C->D Optimized Parameters E Data Processing & Integration (Baseline correction, rigorous integration) D->E F Absolute Purity Calculation (Mass balance equation) E->F

Caption: The self-validating qNMR workflow ensuring absolute quantitative accuracy.

Diagram 2: Purity Method Decision Logic

When developing an analytical strategy for novel APIs like 4-(1-Amino-2-methylpropyl)phenol, the availability of reference materials dictates the primary analytical pathway.

DecisionTree Start 4-(1-Amino-2-methylpropyl)phenol Purity Validation RefStd Is a certified reference standard available? Start->RefStd HPLC HPLC-UV / LC-MS (Relative Purity) RefStd->HPLC Yes qNMR qNMR Spectroscopy (Absolute Purity) RefStd->qNMR No Trace Trace Impurity Profiling (<0.1% LOD) HPLC->Trace qNMR->Trace Orthogonal Validation

Caption: Decision matrix for selecting the appropriate purity validation methodology.

Conclusion

For complex, polar intermediates like 4-(1-Amino-2-methylpropyl)phenol, relying solely on chromatographic techniques can lead to significant quantification errors due to secondary column interactions and the lack of homologous reference standards. By implementing a self-validating qNMR protocol, researchers can establish a highly accurate, absolute purity profile. When coupled orthogonally with LC-HRMS for trace impurity identification, qNMR forms the foundation of a robust, regulatory-compliant analytical data package.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. Available at:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Laboratories Inc. Available at:[Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-Amino-2-methylpropyl)phenol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory obligation, but as a critical extension of experimental integrity. Handling bifunctional organic compounds l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory obligation, but as a critical extension of experimental integrity. Handling bifunctional organic compounds like 4-(1-Amino-2-methylpropyl)phenol requires a deep understanding of their physicochemical properties. This molecule possesses both a weakly acidic phenolic hydroxyl group and a basic primary amine. This dual nature dictates its solubility, its reactivity with other laboratory reagents, and ultimately, the specific protocols required for its safe disposal.

Below is the comprehensive, step-by-step operational and disposal guide designed for researchers and drug development professionals handling this compound.

Physicochemical Profile & Hazard Rationale

To design a self-validating disposal protocol, we must first understand the quantitative and qualitative hazards of the material. Phenol derivatives are notorious for rapid dermal absorption and systemic toxicity, while the aliphatic amine group can exacerbate local tissue necrosis and environmental persistence[1][2].

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Rationale & Implication
Molecular Formula C10H15NOHigh organic content; requires high-temperature incineration for final disposal.
Molecular Weight 165.24 g/mol Solid at room temperature; poses a particulate/dust inhalation hazard during gravimetric transfer.
GHS Classifications Acute Tox. 4, Skin Sens. 1, Aquatic Acute 1Strictly prohibit drain disposal[2]. Requires robust PPE (nitrile gloves, lab coat, safety goggles).
Chemical Incompatibilities Strong oxidizers, hypochloritesMixing with bleach (hypochlorite) forms highly toxic chlorophenols[1]. Mixing with nitric acid triggers exothermic degradation[2].
EPA RCRA Status Characteristic Toxic (Analog to U188)Must be segregated into dedicated hazardous waste containers and tracked via accumulation dates[3].

Experimental Workflow: Safe Handling & Primary Waste Generation

When preparing stock solutions for in vitro assays (e.g., 10 mM in DMSO), the initial handling dictates the downstream waste stream. Follow this methodology to ensure containment and prevent cross-contamination.

Step-by-Step Preparation Protocol:

  • Environmental Control: Perform all gravimetric transfers within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood to mitigate dust inhalation.

  • Gravimetric Transfer: Weigh the required mass of 4-(1-Amino-2-methylpropyl)phenol using an anti-static weigh boat.

  • Dissolution: Transfer the solid to a pre-labeled amber glass vial. Add the organic solvent (e.g., DMSO or Methanol). Causality: Amber glass is used to prevent potential UV-catalyzed oxidation of the electron-rich phenol ring.

  • Primary Decontamination (Triple Rinse): Immediately triple-rinse the weigh boat and spatula with the carrier solvent. Collect this rinsate directly into your designated organic waste container. Causality: Triple rinsing is mandated by the EPA (40 CFR 261.7) to render containers "RCRA-empty," ensuring no acutely hazardous material leaches into municipal solid waste[4].

Waste Segregation & Disposal Protocols

The integrity of a laboratory's waste management system relies on strict segregation logic. Because 4-(1-Amino-2-methylpropyl)phenol contains a reactive amine and an oxidizable phenol, improper mixing can lead to catastrophic container failure.

WasteSegregation A 4-(1-Amino-2-methylpropyl)phenol Waste Generated B Aqueous Waste Stream (< 10% Organics) A->B Aqueous Buffers C Organic Waste Stream (Halogenated / Non-Halogenated) A->C Extraction Solvents D Solid Waste Stream (Contaminated Consumables) A->D PPE & Empty Vials E Aqueous Waste Container (HDPE Plastic) B->E Verify pH (Avoid Acid Mixing) F Organic Waste Container (Amber Glass or HDPE) C->F Segregate from Oxidizers G Solid Hazardous Waste Bin D->G Triple Rinse Before Disposal

Fig 1: Logical segregation pathways for amine-phenol derivative waste streams.

Step-by-Step Disposal Execution:

  • Select Primary Containment: Use High-Density Polyethylene (HDPE) carboys for liquid waste. Causality: HDPE provides superior chemical resistance against both the corrosive amine functionality and the organic phenol ring, preventing the container degradation that occurs with low-density plastics or metals[2].

  • Execute Segregation: Ensure the waste container does not contain strong acids (e.g., Hydrochloric, Sulfuric, Nitric) or oxidizing agents (e.g., Peroxides, Permanganates)[2].

  • Apply RCRA Compliant Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the exact accumulation start date[3][4].

  • Monitor Satellite Accumulation Area (SAA) Limits: Laboratories may accumulate up to 55 gallons of non-acutely hazardous waste, or 1 quart of acutely hazardous waste. Once this maximum volume is exceeded, the waste must be removed to a central storage area within 3 to 10 days, depending on local institutional policy[3]. Regardless of volume, containers must be removed by EHS personnel within 6 months of the accumulation start date[3].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

SpillResponse S1 Spill Detected (Solid or Liquid) S2 Evacuate Area & Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 Determine Spill State S2->S3 S4 Liquid: Cover with Sand/Absorbent S3->S4 Liquid Solution S5 Solid: Sweep Carefully (Avoid Dust Generation) S3->S5 Dry Powder S6 Place in Sealed HDPE Container S4->S6 S5->S6 S7 Wash Area with Soap & Water (Do NOT use Bleach) S6->S7 S8 Label as Hazardous Waste Contact EHS for Pickup S7->S8

Fig 2: Step-by-step emergency spill response and decontamination workflow.

Step-by-Step Spill Response:

  • Evacuate and Equip: Secure the area. If the spill is large or involves volatile solvents, don a NIOSH-approved respirator to prevent inhalation of phenol vapors or amine dust[2].

  • Containment: If the compound is in solution, immediately cover the spill with dry sand or an inert chemical absorbent[2]. Crucial Warning: Never wash a phenol/amine spill into the laboratory sink or municipal sewer system[2].

  • Mechanical Collection: For solid spills, use a dedicated brush and pan to sweep the material gently, minimizing aerosolization and dust generation[2]. Transfer the contaminated absorbent or powder into a sealed HDPE container[2].

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water for at least 15 minutes to remove residual traces of the compound[1]. Causality: Do not use bleach (sodium hypochlorite) for decontamination, as it will react with the phenol ring to generate highly toxic, volatile chlorophenols[1].

References

  • Lee County Government. "Pharmaceutical Waste Guidance.
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety.
  • Molecular Research Center. "Safety Data Sheet - Phenol.
  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet.
  • University of Wyoming. "Laboratory Management Plan.

Sources

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